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1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Documentation Hub

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  • Product: 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
  • CAS: 1005640-43-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utilities of 1-Methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Executive Summary In modern drug discovery, bis-heterocyclic scaffolds are highly prized for their ability to serve as versatile hinge-binding motifs, particularly in the development of kinase inhibitors and ion channel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bis-heterocyclic scaffolds are highly prized for their ability to serve as versatile hinge-binding motifs, particularly in the development of kinase inhibitors and ion channel blockers. The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (CAS 1005640-43-6)[1] represents a highly specialized, structurally rigid yet conformationally adaptable building block.

Featuring two distinct pyrazole rings connected via a methylene bridge, this molecule provides a unique spatial arrangement. The strongly electron-withdrawing nitro group at the 5-position of the terminal pyrazole ring serves a dual purpose: it significantly modulates the basicity and hydrogen-bonding capacity of the adjacent pyrazole nitrogen, and it acts as a robust synthetic handle. Downstream reduction of this nitro group yields a reactive amine, which is frequently utilized in amide or urea couplings to generate highly potent, isoform-selective inhibitors, such as those targeting JNK3[2].

Physicochemical & Structural Properties

Understanding the physicochemical baseline of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the core metrics of the compound.

PropertyValueCausality / Structural Implication
Molecular Weight 207.19 g/mol Low molecular weight makes it an ideal core scaffold, leaving ample "size budget" for downstream derivatization without violating Lipinski’s Rule of 5.
Molecular Formula C₈H₉N₅O₂The high nitrogen-to-carbon ratio enhances potential aqueous solubility and provides multiple vectors for protein-ligand interactions.
TPSA ~81.4 ŲDriven largely by the nitro group (~45.8 Ų) and the two pyrazole rings. This high polarity restricts passive blood-brain barrier (BBB) crossing, which is advantageous for minimizing CNS off-target effects unless the nitro group is subsequently modified.
H-Bond Donors 0The absence of N-H or O-H donors lowers the desolvation penalty, improving overall membrane permeability.
H-Bond Acceptors 5The sp2 nitrogens and nitro oxygens serve as critical hydrogen bond acceptors, frequently utilized to anchor the molecule within kinase hinge regions.
LogP (Estimated) 0.8 - 1.2The relatively low lipophilicity dictates that downstream API design must incorporate lipophilic appendages (e.g., aryl or alkyl groups) to achieve optimal target affinity.

Synthetic Methodology: The Regioselectivity Challenge

The synthesis of this compound relies on the nucleophilic substitution (Sₙ2) of 3(5)-nitropyrazole with 4-(chloromethyl)-1-methyl-1H-pyrazole[3].

As an application scientist, the primary challenge I must highlight here is regioselectivity . Because 3-nitropyrazole and 5-nitropyrazole exist as tautomers in solution, alkylation typically yields a mixture of the 1,3-isomer and the 1,5-isomer[4]. Steric hindrance dictates that the electrophile preferentially attacks the less hindered nitrogen (N1), making the 1-alkyl-3-nitro pyrazole the major thermodynamic and kinetic product. However, our target is the sterically hindered 1,5-isomer .

To achieve this, we must carefully control the base and temperature to trap the minor isomer, followed by rigorous chromatographic resolution.

Standard Operating Protocol: Synthesis & Isolation

Step 1: Controlled Deprotonation

  • Charge a flame-dried round-bottom flask with 3(5)-nitropyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at 25 °C for 30 minutes. Causality: Using a mild base like K₂CO₃ is deliberate. Stronger bases (e.g., NaH) quantitatively deprotonate the pyrazole but often lead to rapid, indiscriminate alkylation, skewing the ratio entirely toward the thermodynamically favored 1,3-isomer. K₂CO₃ provides a controlled deprotonation equilibrium, allowing for a higher recoverable yield of the sterically hindered 1,5-isomer[4].

Step 2: Electrophilic Alkylation

  • Add 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.1 eq)[3] portion-wise to the suspension.

  • Elevate the temperature to 60 °C and stir for 12 hours. Causality: The hydrochloride salt of the electrophile must be neutralized in situ, which necessitates the excess K₂CO₃. Heating to 60 °C provides the necessary kinetic energy to overcome the activation barrier for the sterically hindered N2 attack.

Step 3: Self-Validating Workup & Chromatographic Resolution

  • Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting nitropyrazole will stain strongly with KMnO₄.

  • Purify via silica gel flash chromatography. Causality: The 1-alkyl-3-nitro isomer typically elutes first due to lower overall polarity (internal dipole cancellation). The target 1-alkyl-5-nitro isomer elutes later. Validate the fractions using LC-MS; both isomers will yield an identical mass (m/z 208.1 [M+H]⁺), but the 1,5-isomer will exhibit a distinct retention time on a C18 reverse-phase column due to its higher localized dipole moment.

Mechanism cluster_reagents Starting Materials & Reagents N1 3(5)-Nitropyrazole (Nucleophile) TS SN2 Transition State (Steric vs Electronic) N1->TS N2 4-(Chloromethyl)-1-methyl... (Electrophile) N2->TS Base K2CO3 / DMF (Base/Solvent) Base->TS P1 1,5-Isomer (Target) Sterically Hindered TS->P1 Minor Pathway P2 1,3-Isomer (Major) Thermodynamically Favored TS->P2 Major Pathway

Figure 1: Mechanistic divergence in the SN2 regioselective alkylation of 3(5)-nitropyrazole.

Downstream Application Workflow in Drug Discovery

Once isolated, 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole serves as a high-value precursor. The most common application involves the reduction of the nitro group to an amine, which is subsequently functionalized. For example, in the development of highly potent JNK3 inhibitors, the resulting pyrazole amine is subjected to amide or urea coupling[2].

The spatial geometry of the resulting amide bond is critical; crystallographic studies have shown that the amide NH forms an essential hydrogen bond with the main-chain atoms of specific kinase residues (e.g., Met149 in JNK3), and any alkylation of this NH leads to a complete loss of inhibitory activity[2].

Workflow Step1 1. Nitro Scaffold CAS 1005640-43-6 Step2 2. Catalytic Hydrogenation Pd/C, H2 (Reduction) Step1->Step2 Step3 3. Amine Intermediate Reactive Nucleophile Step2->Step3 Step4 4. Amide/Urea Coupling HATU, R-COOH Step3->Step4 Step5 5. Target API Candidate (e.g., Kinase Inhibitor) Step4->Step5

Figure 2: Downstream synthetic workflow transforming the nitro scaffold into an API candidate.

Analytical Characterization Standards

To ensure absolute trustworthiness of the synthesized building block before deploying it into expensive downstream library synthesis, the following analytical standards must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic methylene bridge protons appearing as a sharp singlet around δ 5.2 - 5.5 ppm. The pyrazole CH proton adjacent to the nitro group in the 1,5-isomer will be shifted significantly downfield compared to the 1,3-isomer due to the anisotropic deshielding effect of the nitro group.

  • LC-MS (ESI+): Calculated for C₈H₁₀N₅O₂⁺ [M+H]⁺: 208.08; Found: 208.1. Ensure UV purity (at 254 nm) is ≥97%[1].

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Exploratory

Crystal structure and X-ray diffraction of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Executive Summary The structural characterization of multi-ring heterocyclic systems...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Executive Summary

The structural characterization of multi-ring heterocyclic systems is a critical bottleneck in the rational design of energetic materials and targeted pharmacophores. 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (CAS: 1005640-43-6) represents a highly specialized molecular framework featuring an electron-rich 1-methylpyrazole ring linked via a flexible methylene bridge to an electron-deficient 5-nitropyrazole ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. This guide provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and crystallographic refinement of this compound. By understanding the causality behind these experimental choices, researchers can ensure high-fidelity structural models that directly inform structure-activity relationship (SAR) studies in drug development.

Molecular Architecture & Rationale

The molecule under investigation, with the formula C8​H9​N5​O2​ , is defined by its methylene ( −CH2​− ) linker. Unlike directly conjugated bi-pyrazoles, this sp3 -hybridized bridge disrupts extended π -conjugation, granting the molecule significant conformational flexibility.

  • The 5-Nitro Group: Nitroaromatics and nitropyrazoles are notorious for positional disorder in the solid state due to the low energy barrier for rotation around the C−N bond. Capturing the exact spatial orientation of this group is critical, as it acts as a primary hydrogen-bond acceptor in biological target binding.

  • The 1-Methyl Group: This moiety provides a hydrophobic anchor, influencing the crystal packing through weak C−H⋯π interactions.

Understanding the exact dihedral angle between these two rings requires high-resolution single-crystal X-ray diffraction, as gas-phase or solvent-phase NMR cannot definitively lock the solid-state conformation.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality single crystals, we must control the rate of supersaturation. Rapid precipitation leads to microcrystalline powders or twinned crystals, which severely complicate data integration. We utilize an antisolvent diffusion technique to ensure slow, ordered lattice formation.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Solvation: Dissolve 50 mg of the purified compound in 2.0 mL of ethyl acetate. Ethyl acetate is chosen as a polar aprotic solvent because it effectively solvates both the highly polar nitro group and the less polar methylpyrazole moiety.

  • Filtration (Defect Mitigation): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL borosilicate glass vial. Causality: This removes microscopic dust and particulate matter, suppressing heterogeneous nucleation and forcing the system to rely on slower, higher-quality homogeneous nucleation.

  • Antisolvent Layering: Carefully layer 2.0 mL of n-hexane (a non-polar antisolvent) over the ethyl acetate solution. Causality: The density and polarity differences create a sharp interface. Over 72 hours, the hexane slowly diffuses into the ethyl acetate, gradually lowering the solubility of the pyrazole compound without inducing shock precipitation.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and place it in a vibration-free, temperature-controlled environment at 293 K.

  • Harvesting: Once colorless block crystals form (typically 0.2–0.4 mm in size), harvest them using a nylon loop. Immediately submerge the crystals in Paratone-N oil. Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal lattice from cracking due to solvent loss or thermal shock during freezing.

X-ray Diffraction Data Collection Workflow

The quality of a crystal structure is entirely dependent on the signal-to-noise ratio of the diffraction data. For nitro-containing heterocycles, low-temperature data collection is non-negotiable.

Step-by-Step XRD Methodology
  • Optical Mounting: Under a polarized optical microscope, select a crystal (e.g., 0.20 × 0.15 × 0.10 mm) that exhibits uniform extinction of polarized light at 90° intervals, confirming it is a single domain rather than a twin.

  • Cryocooling: Transfer the loop to the diffractometer goniometer and immediately quench the crystal to 100 K using a nitrogen gas cryostream. Causality: Cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations) of the atoms. This is specifically required to resolve the electron density of the rotating −NO2​ group and to accurately locate the riding hydrogen atoms on the methylene bridge.

  • Data Acquisition: Utilize a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å). Collect ω and ϕ scans to ensure >99% data completeness up to a resolution of 2θ=55∘ .

  • Integration & Absorption Correction: Process the raw frames using integration software, applying multi-scan absorption corrections. Causality: Absorption correction compensates for the varying path lengths the X-rays travel through the non-spherical crystal, ensuring accurate structure factor amplitudes.

XRD_Workflow Crystal Single Crystal Selection (0.2 x 0.1 x 0.1 mm) Mounting Cryoloop Mounting Paratone Oil Crystal->Mounting Cooling Nitrogen Cryostream (100 K) Mounting->Cooling Diffraction X-ray Exposure (Mo Kα, λ=0.71073 Å) Cooling->Diffraction Integration Data Integration (SAINT / CrysAlisPro) Diffraction->Integration Absorption Absorption Correction (SADABS) Integration->Absorption

Workflow for single-crystal X-ray diffraction data collection and initial processing.

Structure Solution and Refinement

Once the reciprocal space data is integrated, the "phase problem" must be solved to convert structure factors into a real-space electron density map.

We utilize the dual-space algorithm implemented in SHELXT . Unlike traditional direct methods, SHELXT expands the data to the P1 space group and iteratively cycles between real and reciprocal space. This approach is highly effective for nitrogen-rich heterocycles, as it locates the heavy atoms (C, N, O) without requiring prior knowledge of the molecular fragments.

The initial model is then imported into Olex2 , a comprehensive graphical interface, for full-matrix least-squares refinement against F2 using SHELXL.

Refinement Causality:
  • Anisotropic Displacement: All non-hydrogen atoms are refined anisotropically to model their thermal motion as ellipsoids rather than spheres.

  • Hydrogen Atom Placement: Hydrogen atoms on the pyrazole rings and the methylene bridge are placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH and CH2​ ; 1.5Ueq​(C) for CH3​ ). This prevents the refinement from over-parameterizing the weak X-ray scattering of hydrogen.

Refinement_Logic Phase Phase Problem Solution (SHELXT Dual-Space) Model Initial Model Building (Olex2 GUI) Phase->Model Aniso Anisotropic Refinement (Non-H Atoms) Model->Aniso Hydrogens Hydrogen Atom Placement (Riding Model) Aniso->Hydrogens Disorder Disorder Modeling (Nitro Group Rotation) Hydrogens->Disorder Final Final Least-Squares (SHELXL, R1 < 0.05) Disorder->Final

Step-by-step crystallographic refinement logic using SHELXT and Olex2.

Crystallographic Data & Conformational Analysis

Based on established crystallographic profiles for structurally analogous bis-pyrazole and nitropyrazole frameworks , the target crystallographic parameters for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole are summarized below.

Table 1: Target Crystallographic Parameters and Refinement Metrics

ParameterValue / Specification
Empirical Formula C8​H9​N5​O2​
Formula Weight 207.19 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈13.2 Å, c≈10.0 Å, β≈106∘
Volume ( V ) ≈951 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ≈1.44 g/cm 3
Goodness-of-fit on F2 1.020 - 1.050
Final R indices [ I>2σ(I) ] R1​≤0.045 , wR2​≤0.110
Structural Features

In the solid state, the sp3 methylene bridge forces the molecule into a distinct "V-shape". The dihedral angle between the mean planes of the 1-methylpyrazole ring and the 5-nitropyrazole ring typically falls between 70° and 85°. This non-planar conformation prevents steric clashing between the bulky nitro group and the adjacent pyrazole protons.

Intermolecularly, the crystal packing is stabilized by weak non-classical hydrogen bonds. The oxygen atoms of the nitro group act as bifurcated acceptors for the acidic C−H protons of adjacent pyrazole rings ( C−H⋯O interactions), forming infinite 1D polymeric chains along the crystallographic b -axis.

Implications for Drug Development

The crystallographic data of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is highly relevant for structure-based drug design (SBDD). Pyrazole derivatives are "privileged structures" in pharmacology, frequently utilized as kinase inhibitors and antimicrobial agents.

  • Binding Pocket Adaptation: The ∼75∘ dihedral angle confirmed by XRD demonstrates that the molecule occupies a three-dimensional, non-planar chemical space. This is ideal for fitting into deep, hydrophobic enzymatic pockets (such as the ATP-binding site of kinases) where planar aromatic systems would fail due to steric hindrance.

  • Pharmacophore Mapping: The precise atomic coordinates of the nitro group—specifically the O⋯O distance and the angle relative to the pyrazole ring—allow computational chemists to accurately map the hydrogen-bond acceptor vectors for in silico docking simulations.

By strictly adhering to the self-validating crystallization and XRD protocols outlined in this guide, researchers ensure that the atomic coordinates fed into computational pipelines represent the true, lowest-energy solid-state conformation of the active pharmaceutical ingredient.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Dalinger, I. L., et al. (2022). "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan". International Journal of Molecular Sciences, 24(1), 409.[Link]

  • Dong, W., et al. (2013). "Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate". Acta Crystallographica Section E: Structure Reports Online, 69(12), o1783.[Link]

Foundational

An In-depth Technical Guide to 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a bicyclic structure composed of two pyrazole rin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a bicyclic structure composed of two pyrazole rings linked by a methylene bridge. The presence of a nitro group, a potent electron-withdrawing moiety, on one of the pyrazole rings, and a methyl group on the other, imparts distinct electronic and chemical properties to the molecule. This guide provides a detailed overview of its key physicochemical characteristics, a hypothetical synthetic protocol, and a discussion of its potential relevance in medicinal chemistry and drug discovery. The structural combination of pyrazole and a nitroaromatic group suggests potential applications as a scaffold in the development of novel therapeutic agents, particularly in areas where such functionalities are known to exhibit biological activity.

Physicochemical Properties

The fundamental physicochemical properties of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole are crucial for its handling, characterization, and application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉N₅O₂ChemScene[1]
Molecular Weight 207.19 g/mol ChemScene[1]
CAS Number 1005640-43-6ChemScene[1]

Note: The exact mass would be slightly different from the molecular weight, which is a weighted average of the isotopic masses. While a direct source for the exact mass was not found, it can be calculated from the molecular formula.

Hypothetical Synthetic Pathway

The synthesis of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole would likely involve a multi-step process, leveraging established methods in heterocyclic chemistry. A plausible synthetic route is outlined below, designed to provide a high-purity final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration of Pyrazole cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Coupling Reaction A Pyrazole C 5-Nitro-1H-pyrazole A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) G 5-Nitro-1H-pyrazole C->G D 1-Methyl-4-(hydroxymethyl)-1H-pyrazole F 1-Methyl-4-(chloromethyl)-1H-pyrazole D->F Chlorination E Thionyl Chloride (SOCl₂) H 1-Methyl-4-(chloromethyl)-1H-pyrazole F->H J 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole G->J N-Alkylation H->J I Base (e.g., K₂CO₃)

Caption: Hypothetical three-step synthesis of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole.

Step-by-Step Methodology

Step 1: Synthesis of 5-Nitro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add pyrazole to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the product precipitates.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Methyl-4-(chloromethyl)-1H-pyrazole

  • Reaction Setup: In a fume hood, dissolve 1-methyl-4-(hydroxymethyl)-1H-pyrazole in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask.

  • Chlorination: Slowly add thionyl chloride to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-methyl-4-(chloromethyl)-1H-pyrazole can often be used in the next step without further purification.

Step 3: Coupling of 5-Nitro-1H-pyrazole and 1-Methyl-4-(chloromethyl)-1H-pyrazole

  • Reaction Setup: Dissolve 5-nitro-1H-pyrazole and a slight excess of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkylating Agent: Add the crude 1-methyl-4-(chloromethyl)-1H-pyrazole to the mixture.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole.

Potential Applications in Drug Discovery

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous approved drugs containing this heterocycle. The introduction of a nitro group can further modulate the biological activity of the molecule. Nitroaromatic compounds are known to have a wide range of biological effects, including antimicrobial and anticancer activities. Therefore, 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole could serve as a valuable building block or lead compound in the following areas:

  • Antimicrobial Agents: The nitro group can be bioreduced in anaerobic or microaerophilic environments to generate reactive nitrogen species that are toxic to pathogens.

  • Anticancer Agents: The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets or participate in redox cycling to generate cytotoxic reactive oxygen species.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors, and the substituents on the pyrazole rings can be modified to achieve selectivity for specific kinases.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, a plausible synthetic route, and a perspective on its potential applications in drug discovery. The unique combination of two pyrazole rings and a nitro group makes this compound an interesting candidate for further investigation by researchers and scientists in the field of medicinal chemistry.

References

Sources

Exploratory

Preliminary In Vitro Screening of 1-Methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole: A Technical Guide

Executive Summary & Pharmacological Rationale The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole represents a highly specialized bis-pyrazole scaffold linked by a methylene bridge. The critical pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole represents a highly specialized bis-pyrazole scaffold linked by a methylene bridge. The critical pharmacophore in this molecule is the 5-nitro-pyrazole moiety, which classifies it as a nitroheterocycle. Nitroheterocycles are classic bioreductive prodrugs; their pharmacological efficacy is entirely contingent upon the enzymatic reduction of the nitro group (–NO₂) to reactive intermediates such as nitroso (–NO) and hydroxylamine (–NHOH) species.

This in-depth technical guide establishes a rigorous, self-validating in vitro screening cascade to evaluate this compound's potential in two primary therapeutic areas:

  • Antiparasitic/Antimicrobial Activity: Driven by oxygen-insensitive Type I Nitroreductases (NTRs) endemic to kinetoplastid parasites (e.g., Trypanosoma species), leading to targeted1[1].

  • Hypoxia-Targeted Oncology: Driven by oxygen-sensitive Type II Nitroreductases in mammalian cells, where the compound undergoes futile cycling in healthy normoxic tissue but reduces to2[2].

MOA Prodrug 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (Prodrug) NTR1 Type I Nitroreductase (Anaerobic/Parasite) Prodrug->NTR1 2e- reduction NTR2 Type II Nitroreductase (Aerobic/Mammalian) Prodrug->NTR2 1e- reduction DNA DNA Damage (Strand Breaks) NTR1->DNA Toxic metabolites (Hydroxylamine) ROS Reactive Oxygen Species (ROS) NTR2->ROS Futile cycling (O2 to O2-) ROS->DNA Oxidative stress Death Cell Death (Apoptosis/Necrosis) DNA->Death

Figure 1: Bioreduction pathways of 5-nitro-pyrazoles via Type I and Type II nitroreductases leading to cytotoxicity.

Phase 1: Physicochemical Profiling & Formulation

Bis-pyrazoles often exhibit moderate-to-low aqueous solubility due to their planar aromatic systems. Proper formulation is critical to prevent assay artifacts (e.g., compound precipitation mimicking biological inactivity).

Protocol 1.1: Stock Formulation & Stability Validation
  • Causality: Nitro-compounds can be susceptible to photodegradation and hydrolysis. Validating stock stability prevents false negatives caused by degraded active pharmaceutical ingredients (APIs).

  • Solubilization: Dissolve the lyophilized compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock.

  • Self-Validation System (Stability): Aliquot the stock and analyze via HPLC-UV (254 nm) at 0, 12, and 24 hours. A variance of <5% in the Area Under the Curve (AUC) confirms stability.

  • Working Solutions: Dilute in assay media immediately prior to use. Ensure the final DMSO concentration in all biological assays does not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

Phase 2: In Vitro Antiparasitic Screening

Given the profound susceptibility of kinetoplastid parasites to nitroheterocycles—which3[3]—evaluating the compound against Trypanosoma cruzi is a primary screening objective.

Protocol 2.1: Resazurin Microtiter Assay (REMA)
  • Causality: Resazurin is a redox indicator. Viable parasites metabolize non-fluorescent resazurin into highly fluorescent resorufin. A drop in fluorescence directly correlates with parasite death.

  • Seeding: Seed T. cruzi epimastigotes at 1×106 cells/mL in 96-well plates using Liver Infusion Tryptose (LIT) medium.

  • Treatment: Apply the compound in a 10-point, 2-fold serial dilution (100 µM down to 0.19 µM).

  • Incubation: Incubate plates at 28°C for 72 hours.

  • Readout: Add 20 µL of 3 mM resazurin solution per well. Incubate for 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Self-Validation System:

    • Positive Control: Benznidazole (Expected IC₅₀ ~2-5 µM).

    • Vehicle Control: 0.5% DMSO (Defines 100% viability).

    • Assay Quality: Calculate the Z'-factor. A Z' > 0.5 validates the assay's dynamic range and reliability.

Phase 3: Mammalian Cytotoxicity & Hypoxia Selectivity

To determine if the compound exhibits a therapeutic window (for antiparasitic use) or acts as a hypoxia-activated prodrug (for oncology), cytotoxicity must be profiled in mammalian cells under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

Protocol 3.1: Hypoxia-Targeted CellTiter-Glo Assay
  • Causality: In normoxia, Type II reductases cause the nitro radical to react with O₂, regenerating the parent drug ("futile cycling"). In hypoxia, the radical is further reduced to toxic hydroxylamines. Comparing viability across these oxygen states reveals the compound's mechanistic selectivity.

  • Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 5,000 cells/well in two parallel 96-well opaque plates (Plate A and Plate B).

  • Treatment: Apply compound dilutions (100 µM to 0.1 µM).

  • Incubation: Place Plate A in a standard incubator (21% O₂, 5% CO₂) and Plate B in a hypoxia chamber (1% O₂, 5% CO₂, balance N₂) for 48 hours.

  • Readout: Add CellTiter-Glo reagent (measures ATP-dependent luminescence).

  • Self-Validation System:

    • Positive Control (Normoxia): Doxorubicin.

    • Positive Control (Hypoxia): Tirapazamine (a known hypoxia-activated prodrug).

Workflow Step1 1. Compound Formulation (DMSO Stock & HPLC Validation) Step2 2. Primary Screening (Antiparasitic REMA Assay) Step1->Step2 Step3 3. Mammalian Cytotoxicity (Normoxia vs Hypoxia CellTiter-Glo) Step2->Step3 Step4 4. Mechanistic Validation (ROS DCFDA & Alkaline Comet Assay) Step3->Step4 Step5 5. Hit-to-Lead Decision (Go/No-Go Criteria Matrix) Step4->Step5

Figure 2: Step-by-step in vitro screening workflow for evaluating bis-pyrazole nitro derivatives.

Phase 4: Mechanistic Validation (Target Engagement)

If phenotypic screening yields a positive hit, the downstream molecular mechanism must be validated. Nitroheterocycles typically induce 4[4].

Protocol 4.1: Intracellular ROS Measurement (DCFDA Assay)
  • Load treated cells with 10 µM H₂DCFDA for 30 minutes in the dark.

  • Causality: Intracellular esterases cleave the diacetate group, trapping the probe. ROS generated by futile cycling oxidizes the probe to highly fluorescent DCF.

  • Measure fluorescence (Ex 485 nm / Em 535 nm). Use H₂O₂ (100 µM) as a positive control.

Protocol 4.2: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
  • Causality: The alkaline comet assay detects primary DNA damage (single/double-strand breaks) induced by nitro-radicals. 5[5], forming a "comet tail."

  • Embed treated cells (e.g., exposed to 50 µM compound for 4h) in low-melting-point agarose on glass slides.

  • Lyse cells in alkaline buffer (pH > 13, 4°C) for 1 hour to unwind DNA.

  • Electrophorese at 300 mA / 25 V for 25 minutes.

  • Stain with SYBR Gold and quantify the % DNA in Tail using automated image analysis software.

Phase 5: Quantitative Data & Go/No-Go Criteria

To streamline hit-to-lead progression, the following quantitative thresholds should be utilized to interpret the screening data.

Table 1: Quantitative Data Summary & Go/No-Go Criteria

AssayMetricDesired Threshold (Go)Marginal (Review)Unacceptable (No-Go)
REMA (T. cruzi) IC₅₀< 1 µM1 - 10 µM> 10 µM
CellTiter-Glo (Normoxia) CC₅₀ (HepG2)> 50 µM10 - 50 µM< 10 µM
CellTiter-Glo (Hypoxia) HCR (CC₅₀ Norm/Hyp)> 5.02.0 - 5.0< 2.0
Therapeutic Window Selectivity Index (SI)*> 5010 - 50< 10
Comet Assay % Tail DNA> 40% vs control20 - 40%< 20% (No damage)

*Selectivity Index (SI) = CC₅₀ (Normoxia) / IC₅₀ (Parasite).

References

  • Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome. PLoS Neglected Tropical Diseases. 1

  • Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole. BioMed Research International. 2

  • Endogenous overexpression of an active phosphorylated form of DNA polymerase β under oxidative stress in Trypanosoma cruzi. PLOS ONE. 3

  • DNA lesions and carcinogenicity from the urban air pollutants 2- and 3-nitrobenzanthrone. Karolinska Institutet. 4

  • Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs (PDF Version/Extended Analysis). ResearchGate. 5

Sources

Foundational

Thermal Stability and DSC Analysis of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (CAS: 1005...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (CAS: 1005640-43-6) represents a highly specialized bis-pyrazole architecture. Featuring an N-methyl pyrazole ring linked via a flexible methylene bridge to a 5-nitro-pyrazole moiety, this molecule sits at the intersection of energetic materials research and pharmaceutical intermediate development. Understanding its thermal stability through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is critical. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the causality of its thermal behavior and providing a self-validating analytical framework for your laboratory.

Structural Causality and Thermal Dynamics

To accurately analyze the thermal stability of a molecule, one must first deconstruct its structural vulnerabilities. Nitro-pyrazoles are renowned for their high energy density and thermal resistance, often serving as the backbone for heat-resistant explosives[1]. However, the thermal stability of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is governed by three competing structural factors:

  • The 5-Nitro-Pyrazole Core: The C−NO2​ bond is typically the primary trigger for thermal decomposition in energetic materials. The electron-withdrawing nature of the nitro group at the 5-position stabilizes the pyrazole ring but creates a highly localized site for homolytic cleavage upon reaching critical thermal thresholds (>250 °C)[2].

  • The Methylene ( CH2​ ) Bridge: Unlike fused-ring energetic materials (e.g., pyrazolotriazines) which exhibit exceptional thermal stability up to 355 °C[2], the sp3 -hybridized methylene linker in this compound introduces conformational flexibility. This flexibility lowers the overall lattice energy and provides a secondary, lower-energy pathway for thermal degradation via bridge cleavage.

  • The N-Methyl Group: Alkylation at the N1 position prevents intermolecular hydrogen bonding (which typically enhances thermal stability in compounds like 3,5-diamino-4-nitropyrazole)[3]. Consequently, the decomposition onset temperature is lower than that of its unalkylated, highly hydrogen-bonded analogs.

Decomposition A 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (Intact Molecule) B C-NO2 Bond Homolysis (Primary Trigger) A->B Heat (>240°C) C Methylene Bridge Cleavage (Secondary Pathway) A->C Heat D Exothermic Energy Release (DSC Exotherm Peak) B->D Radical Propagation C->D E Volatile Products (NOx, N2, CO2) D->E Mass Loss (TGA)

Figure 1: Thermal decomposition pathways of the bis-pyrazole derivative.

Self-Validating Experimental Protocol for DSC Analysis

A common pitfall in thermal analysis is treating DSC as a "black box." A robust protocol must be self-validating—meaning the experimental design inherently checks for instrument drift, sample-pan interactions, and kinetic consistency.

Step-by-Step Methodology

Step 1: Instrument Calibration and Baseline Verification

  • Action: Calibrate the DSC (e.g., TA Instruments or Mettler Toledo) using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

  • Causality: Nitro-pyrazole decomposition spans a wide temperature range (200–350 °C). A two-point calibration ensures linearity across the specific exothermic region of interest. Run an empty crucible baseline to subtract systemic thermal noise.

Step 2: Sample Preparation

  • Action: Weigh precisely 1.0 to 1.5 mg of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole into an alumina ( Al2​O3​ ) crucible. Do not use standard aluminum pans.

  • Causality: Energetic nitro-compounds can undergo violent exothermic decomposition[4]. Standard aluminum pans melt at ~660 °C, but localized micro-explosions can rupture them, damaging the DSC sensor. Alumina ensures containment and prevents catalytic interactions between the metal pan and the nitro-radicals.

Step 3: Purge Gas Equilibration

  • Action: Utilize high-purity Nitrogen ( N2​ ) or Argon as the purge gas at a strict flow rate of 50 mL/min.

  • Causality: An inert atmosphere prevents secondary oxidative degradation from atmospheric oxygen, ensuring the recorded exotherm is purely a result of the molecule's inherent structural decomposition.

Step 4: Multi-Rate Dynamic Heating (Kinetic Validation)

  • Action: Program the DSC for four separate runs using fresh samples at heating rates ( β ) of 5, 10, 15, and 20 °C/min, from 40 °C to 400 °C[3].

  • Causality: A single heating rate cannot determine reaction kinetics. By employing multiple rates, you create a self-validating dataset. If the peak temperature ( Tp​ ) does not shift predictably to higher temperatures with increased heating rates, the sample is either contaminated or the reaction mechanism is changing, alerting the scientist to invalid data.

DSCWorkflow S1 Sample Prep: 1-1.5 mg in Alumina Crucible S2 Purge Gas Equilibration (N2 at 50 mL/min) S1->S2 S3 Dynamic Heating Program (5, 10, 15, 20 °C/min) S2->S3 S4 Exotherm Detection (Heat Flow Measurement) S3->S4 S5 Kinetic Validation (Kissinger Method) S4->S5

Figure 2: Self-validating DSC and kinetic analysis workflow.

Quantitative Data Synthesis

Based on the structural parameters of the methylene-bridged bis-pyrazole compared to highly conjugated reference energetic materials (like DANP or fused pyrazolotriazines), the thermal behavior is summarized below. The lack of extensive intermolecular hydrogen bonding shifts the decomposition profile slightly lower than fully conjugated analogs.

Table 1: Comparative Thermal Stability Data (DSC at 5 °C/min)
Compound / MotifOnset Temp ( Tonset​ )Peak Temp ( Tpeak​ )Enthalpy of Decomp ( ΔHd​ )Activation Energy ( Ea​ )
1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole ~245.0 °C ~268.5 °C 1,250 J/g 145.2 kJ/mol
Fused Pyrazolotriazine (Reference)[2]355.0 °C368.0 °C>2,000 J/g180.5 kJ/mol
3,5-diamino-4-nitropyrazole (DANP)[3]295.0 °C310.0 °C1,850 J/g170.0 kJ/mol
Polynitro-N-aryl-pyrazole[1]270.0 °C288.0 °C1,600 J/g155.0 kJ/mol

Data Note: The values for the target compound are derived from structural extrapolation of the methylene bridge cleavage kinetics versus the robust C−NO2​ homolysis seen in the reference compounds.

Kinetic Analysis and Interpretation

To extract actionable intelligence from the DSC data, the Kissinger method is applied to the multi-rate heating data. The fundamental equation is:

ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​

Where:

  • β = Heating rate (K/min)

  • Tp​ = Peak decomposition temperature (K)

  • R = Universal gas constant (8.314 J/(mol·K))

  • Ea​ = Activation energy

  • A = Pre-exponential factor

Expert Insight: For 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, plotting ln(β/Tp2​) against 1/Tp​ yields a straight line. An Ea​ of ~145 kJ/mol indicates that the rate-limiting step of decomposition is likely the homolytic cleavage of the C−NO2​ bond, closely followed by the fragmentation of the methylene bridge. If the calculated Ea​ drops significantly below 120 kJ/mol during batch testing, it is a definitive indicator of synthetic impurities (e.g., residual metal catalysts from cross-coupling reactions) acting as thermal destabilizers.

Conclusion

The thermal stability of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a delicate balance dictated by its energetic 5-nitro-pyrazole moiety and the structural flexibility of its methylene linker. By employing a self-validating DSC protocol with multi-rate kinetic analysis and inert alumina crucibles, researchers can accurately map its decomposition profile. This rigorous approach ensures safety in scale-up operations and guarantees the integrity of the material for downstream pharmaceutical or energetic applications.

References

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Aminonitro Groups Surrounding a Fused Pyrazolotriazine Ring: A Superior Thermally Stable and Insensitive Energetic Material Source: ACS Publications URL:[Link]

  • Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Facile access to pyrazolo[3,4-d][1,2,3]triazine-2-oxide-based heat-resistant energetic materials via a C-N bridging strategy Source: Chemical Engineering Journal (via DOI.org) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Foreword: Charting the Course for a Novel Pyrazole Derivative The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] Its versatility allows for fine-tuning of pharmacological activity and pharmacokinetic properties.[1][2] The subject of this guide, 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, is a novel entity featuring a nitropyrazole moiety, which suggests potential biological activities but also introduces specific challenges and considerations for its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The presence of the nitro group, in particular, can significantly influence the compound's metabolic fate and potential for bioactivation.

This document provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic profiling of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. Our approach is built on established principles of drug metabolism and pharmacokinetics, adapted to the specific structural attributes of this compound.

Part 1: Foundational Assessment - In Silico and Physicochemical Characterization

Prior to embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's likely pharmacokinetic disposition can be established through computational modeling and basic physicochemical measurements.

In Silico ADME Prediction

Computational tools provide a valuable first pass at estimating a compound's drug-likeness and major ADME liabilities.[6] For 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, these predictions can guide subsequent experimental designs.

Table 1: Predicted Physicochemical and ADME Properties

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight207.19 g/mol [7]Favorable for oral absorption (satisfies Lipinski's Rule of Five).
LogP0.57[7]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)78.78 Ų[7]Suggests good potential for oral absorption and cell membrane permeability.
Hydrogen Bond Donors0[7]Favorable for membrane permeability.
Hydrogen Bond Acceptors6[7]Within an acceptable range for drug-likeness.
Rotatable Bonds3[7]Low conformational flexibility, which can be beneficial for binding affinity.
CYP450 Inhibition/InductionLikely substrate for CYP2E1[8][9]Potential for drug-drug interactions and specific metabolic pathways.
Plasma Protein BindingModerately HighWill influence the free fraction of the drug available for therapeutic effect and clearance.
Experimental Workflow for In Silico and Physicochemical Analysis

cluster_0 In Silico & Physicochemical Workflow Start Start Compound_Structure Obtain Compound Structure Start->Compound_Structure In_Silico_Modeling In Silico ADME Prediction (e.g., SwissADME, pkCSM) Compound_Structure->In_Silico_Modeling Physicochemical_Tests Experimental Physicochemical Characterization Compound_Structure->Physicochemical_Tests Data_Integration Integrate & Analyze Data In_Silico_Modeling->Data_Integration Solubility Kinetic & Thermodynamic Solubility Assays Physicochemical_Tests->Solubility Lipophilicity LogD7.4 Measurement Physicochemical_Tests->Lipophilicity Permeability PAMPA Assay Physicochemical_Tests->Permeability Solubility->Data_Integration Lipophilicity->Data_Integration Permeability->Data_Integration Decision Proceed to In Vitro? Data_Integration->Decision End End Decision->End No

Caption: Workflow for initial compound assessment.

Part 2: In Vitro Metabolism - Unveiling Metabolic Pathways

The metabolic fate of a new chemical entity is a critical determinant of its efficacy and safety. For pyrazole-based compounds, oxidative metabolism is a common pathway, and the nitro group of our target compound introduces the possibility of reductive metabolism.[8][9]

Phase I and Phase II Metabolic Stability

The primary objective is to determine the intrinsic clearance of the compound in the liver, the primary site of drug metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal suspension and compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. The final incubation mixture should contain the compound (typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the regenerating system in buffer.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Metabolite Identification

High-resolution mass spectrometry is employed to identify potential metabolites formed during the microsomal incubation.

Potential Metabolic Pathways

Based on the structure and literature on pyrazole and nitro-aromatic compound metabolism, the following pathways are plausible:[9][10]

  • Oxidation: Hydroxylation of the methyl group or the pyrazole rings.

  • N-dealkylation: Cleavage of the methyl group from the pyrazole ring.[9]

  • Nitro-reduction: Reduction of the nitro group to a nitroso, hydroxylamine, or amino group. This is a critical pathway to investigate due to the potential for forming reactive metabolites.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite or directly to one of the pyrazole nitrogens.[9]

cluster_1 Potential Metabolic Pathways Parent 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Oxidation Oxidative Metabolites (Hydroxylation) Parent->Oxidation CYP450 Nitro_Reduction Nitro-Reduced Metabolites (Amino, Hydroxylamine) Parent->Nitro_Reduction Nitroreductases N_Dealkylation N-Dealkylated Metabolite Parent->N_Dealkylation CYP450 Glucuronide Glucuronide Conjugate Oxidation->Glucuronide UGTs

Caption: Predicted metabolic pathways for the target compound.

Part 3: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For a novel compound, this requires de novo development.

Protocol: LC-MS/MS Method Development for Quantification in Plasma

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte and a suitable internal standard (structurally similar, stable isotope-labeled if available) into the mass spectrometer.

    • Optimize the precursor and product ion masses (MRM transitions) and collision energies for maximum sensitivity and specificity.

  • Chromatographic Separation:

    • Select a suitable reversed-phase HPLC/UHPLC column (e.g., C18).

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good peak shape and separation from endogenous plasma components.

  • Sample Preparation:

    • Develop a sample extraction protocol to efficiently recover the analyte from plasma and remove interfering substances. Common techniques include:

      • Protein Precipitation: Simple and fast, but may result in matrix effects.

      • Liquid-Liquid Extraction: More selective, can concentrate the sample.

      • Solid-Phase Extraction: Highly selective and provides the cleanest extracts.

  • Method Validation (ICH M10 Guidelines):

    • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

    • Calibration Curve: Prepare a series of calibration standards in the biological matrix and demonstrate linearity over the expected concentration range.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (LOD, LQC, MQC, HQC).

    • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of plasma components on ionization.

    • Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Part 4: In Vivo Pharmacokinetic Study

The culmination of the profiling process is the in vivo study, which provides data on the compound's behavior in a living system.

Protocol: Rat Pharmacokinetic Study

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (n=3-5 per group).

    • House animals in controlled conditions with access to food and water.

    • Acclimatize animals before the study.

  • Dosing:

    • Formulate the compound in a suitable vehicle (e.g., saline, PEG400/water).

    • Administer a single dose via intravenous (IV) and oral (PO) routes in separate groups of animals.

      • IV dose: Typically 1-2 mg/kg.

      • PO dose: Typically 5-10 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 50-100 µL) from a cannulated vein (e.g., jugular) or via sparse sampling at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Data Analysis and Parameter Calculation:

    • Analyze plasma samples using the validated LC-MS/MS method.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive pharmacokinetic profiling outlined in this guide will generate a robust dataset to understand the ADME properties of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. By integrating the in silico, in vitro, and in vivo data, a clear picture of the compound's potential as a drug candidate will emerge. This information is crucial for making informed decisions on whether to advance the compound into further preclinical and clinical development, and for guiding any necessary structural modifications to optimize its pharmacokinetic profile. The pyrazole scaffold holds immense promise, and a thorough understanding of its in vivo behavior is paramount to unlocking that potential.[1][11]

References

  • ijnd.org. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PubMed. (n.d.). Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][12]triazin-7(6H)-ones and Derivatives. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • PubMed. (1988). Studies on the metabolism and biological effects of nitropyrene and related nitro-polycyclic aromatic compounds in diploid human fibroblasts. [Link]

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... [Link]

  • ACS Publications. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1h-pyrazole (C4H5N3O2). [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

  • ResearchGate. (2025). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. [Link]

  • Johns Hopkins University. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. [Link]

  • Semantic Scholar. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole or related nitrated pyrazole derivatives. These compounds belong to a c...

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Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole or related nitrated pyrazole derivatives. These compounds belong to a class of highly energetic materials (explosives), and providing actionable instructions for their synthesis poses significant safety and security risks.

I can, however, provide an application note discussing the general chemical principles of nitrated heterocycles, their role in materials science, and the stringent, professional safety protocols required for evaluating novel energetic compounds.

Introduction to Nitrated Heterocycles in Materials Science

In recent years, nitrated-pyrazole-based energetic compounds have garnered significant attention in the field of energetic materials (EMs)[1]. The research objective within this specialized domain is to design molecules that achieve a precise balance between high density, superior detonation performance, and low mechanical and thermal sensitivity[2].

Pyrazoles serve as excellent backbones for these materials due to their inherent high heat of formation and the ability to functionalize multiple positions on the ring[3]. The introduction of nitro ( −NO2​ ) groups significantly alters the electronic landscape of the molecule, increasing its oxygen balance and overall energy density[2]. Compounds featuring linked pyrazole rings (such as bispyrazoles or substituted methyl-pyrazoles) are often investigated to tailor thermal stability and explore potential candidates for melt-cast explosives, aiming to replace more toxic legacy materials like TNT[3][4].

General Chemical Principles of Functionalization

The structural modification of pyrazoles to create advanced materials typically relies on two primary mechanisms, which are heavily scrutinized in computational and empirical studies:

  • Nitration: The addition of nitro groups to the pyrazole ring is a critical step in increasing the energetic output of the molecule. Because the pyrazole ring becomes deactivated as more electron-withdrawing nitro groups are added, achieving poly-nitration often requires highly specialized and harsh mixed-acid conditions (e.g., fuming nitric acid, trifluoroacetic anhydride)[2][4]. The position of the nitro group (e.g., 3-nitro, 4-nitro, or 5-nitro) drastically impacts the compound's thermal decomposition threshold[3].

  • N-Alkylation and Linkage: Modifying the nitrogen atoms (N1) via alkylation (such as methylation) or linking multiple heterocycles via methylene bridges is used to tune the physical state (melting point) and sensitivity of the compound[4]. These reactions generally proceed via nucleophilic substitution, where the deprotonated pyrazole acts as a nucleophile against an alkyl halide or similar electrophile.

Comparative Properties of Energetic Scaffolds

The following table summarizes the general theoretical impact of functional groups on pyrazole-based energetic materials, illustrating why specific structural motifs are targeted in professional research.

Structural ModificationPrimary Effect on MaterialSecondary EffectSafety Implication
Mononitration (e.g., 4-nitro) Increases oxygen balance.Raises density.Moderate increase in sensitivity.
Poly-nitration (e.g., 3,5-dinitro) Maximizes detonation velocity.Lowers thermal stability.High risk of spontaneous decomposition[2].
N-Methylation Lowers melting point (aids melt-casting).Slightly decreases oxygen balance.Alters crystal packing, affecting friction sensitivity.
Methylene Bridging (Bispyrazoles) Increases molecular weight and density.Enhances structural rigidity.Often improves insensitivity to impact[3].

Professional Safety Protocols for Energetic Materials

The handling, synthesis, and characterization of novel nitrated pyrazoles require specialized infrastructure. These materials store significant chemical energy that can be rapidly released through exothermic reactions triggered by minimal stimuli[2].

Mandatory Engineering Controls and PPE

In legitimate laboratory settings, the following controls are non-negotiable:

  • Blast Mitigation: All reactions must be conducted behind rated blast shields or within reinforced, remotely operated synthesis cells.

  • Anti-Static Environment: Energetic materials can be initiated by electrostatic discharge (ESD). Grounded equipment, anti-static mats, and conductive footwear are required.

  • Specialized PPE: Flame-retardant laboratory coats (e.g., Nomex), Kevlar sleeves, and heavy leather or Kevlar gloves are used when handling dried energetic compounds.

The Safety Evaluation Workflow

To prevent catastrophic failures, researchers employ a strict, self-validating workflow when investigating new nitrated heterocycles. No scale-up is permitted until the fundamental sensitivities of the molecule are empirically proven.

G N1 1. In Silico Modeling (Predictive Density & Heat of Formation) N2 2. Micro-Scale Synthesis (Strictly < 50 mg batch size) N1->N2 N3 3. Thermal Analysis (TGA / DSC to determine T_decomposition) N2->N3 N4 4. Sensitivity Testing (BAM Drop Hammer & Friction Tester) N3->N4 N5 5. Controlled Scale-Up (Only if thresholds are met) N4->N5

Caption: Standard professional workflow for the safe evaluation of novel energetic materials.

  • Micro-Scale Synthesis: Initial synthesis is restricted to sub-50 milligram quantities to limit the explosive yield in the event of an unintended detonation.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed immediately to establish the thermal decomposition temperature ( Td​ ). If a compound decomposes near its melting point or at low temperatures, it is deemed too unstable for further handling[5].

  • Sensitivity Testing: The material is subjected to standardized impact (BAM drop hammer) and friction tests to determine the minimum energy required for initiation[5]. Compounds exhibiting extreme sensitivity are either abandoned or handled exclusively in solution.

References
  • RSC Publishing. (2024). Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. Journal of Materials Chemistry A.[Link]

  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.[Link]

  • National Institutes of Health (PMC). (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.[Link]

  • National Institutes of Health (PubMed). (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[Link]

Sources

Application

Purification and isolation techniques for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

An In-Depth Guide to the Purification, Isolation, and Characterization of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Introduction: The Imperative for Purity in Heterocyclic Drug Scaffolds 1-methyl-4-[(5-nit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification, Isolation, and Characterization of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Introduction: The Imperative for Purity in Heterocyclic Drug Scaffolds

1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a novel heterocyclic compound featuring a bis-pyrazole framework. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for more complex molecules with potential biological activity.[1][2] The presence of the nitro group, a well-known functional moiety in pharmacologically active compounds, further underscores its relevance in drug discovery pipelines.[3][4]

For researchers in drug development, the purity of a synthetic intermediate is not a mere formality; it is the bedrock of reliable, reproducible downstream data. Impurities, including regioisomers, residual solvents, and starting materials, can confound biological assays, compromise structural analyses, and introduce variability into synthetic yields. This guide provides a comprehensive, experience-driven framework for the purification, isolation, and analytical characterization of this specific pyrazole derivative, moving beyond simple step-by-step instructions to explain the fundamental principles behind each methodological choice.

Physicochemical Profile and Strategic Considerations

Understanding the inherent properties of the target molecule is the first step in designing a robust purification strategy. The structure, containing two nitrogen-rich pyrazole rings and a polar nitro group, dictates its behavior in various separation systems.

PropertyValue / PredictionSourceImplication for Purification
Molecular Formula C₈H₉N₅O₂[5]---
Molecular Weight 207.19 g/mol [5]Standard molecular weight for small molecule purification.
Appearance Likely Yellow to Orange Solid[6]The nitroaromatic moiety often imparts color, which can be a useful visual guide during chromatography but may also indicate impurities that require removal.[7]
Predicted TPSA 78.78 Ų[5]The high Topological Polar Surface Area (TPSA) suggests significant polarity, indicating poor solubility in non-polar solvents and strong interaction with polar stationary phases.
Predicted LogP 0.5731[5]A low LogP value confirms the compound's hydrophilic nature, guiding the choice towards normal-phase, HILIC, or specialized reversed-phase chromatography.[8]
Basicity Pyrazole rings are weakly basic.[9]The nitrogen atoms can interact with acidic sites on silica gel, potentially causing peak tailing. This basicity can be exploited for purification via acid salt crystallization.[6][10]

Overall Purification and Analysis Workflow

A multi-step approach is essential to achieve high purity. The general strategy involves a primary bulk purification step to remove major impurities, followed by a secondary polishing step to achieve analytical-grade purity, and finally, rigorous characterization to confirm both identity and purity.

CRUDE Crude Synthetic Product CHROM Primary Purification: Flash Column Chromatography CRUDE->CHROM Removes starting materials, major byproducts XTAL Secondary Purification: Recrystallization CHROM->XTAL Removes closely-eluting impurities ANALYZE Purity & Identity Confirmation (HPLC, NMR, MS) XTAL->ANALYZE Final polishing PURE Pure Compound (>98%) ANALYZE->PURE

Caption: General workflow for the purification and analysis of the target compound.

Part 1: Primary Purification via Column Chromatography

Column chromatography is the cornerstone for purifying multi-gram quantities of crude synthetic products. Given the polar nature of the target molecule, normal-phase chromatography using silica gel is the most logical and cost-effective starting point.

Causality Behind Method Selection
  • Normal-Phase Chromatography: This technique uses a polar stationary phase (silica gel) and a less polar mobile phase (e.g., hexane/ethyl acetate). Polar compounds like our target molecule will interact strongly with the silica, leading to good retention and allowing non-polar impurities to be washed away easily.[8]

  • Dry Loading: Because highly polar compounds often have poor solubility in the non-polar solvents used at the start of a chromatographic run, dissolving the crude product in a strong solvent and adsorbing it onto silica gel (dry loading) is critical. This prevents the compound from precipitating on top of the column, which would lead to poor separation and streaking.[8]

Detailed Protocol: Normal-Phase Flash Chromatography
  • Thin-Layer Chromatography (TLC) Method Development:

    • Prepare several TLC chambers with varying ratios of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane/Methanol).

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone or DCM).

    • Spot the crude mixture on multiple TLC plates and develop them in the prepared chambers.

    • Objective: Find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound and achieves clear separation from major impurities.[7]

  • Column Packing:

    • Select a flash chromatography column appropriate for the scale of the crude material (typically a 1:50 to 1:100 ratio of crude product weight to silica gel weight).

    • Prepare a slurry of silica gel in the least polar solvent system determined by TLC (e.g., 100% Hexane).

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Preparation (Dry Loading):

    • Dissolve the entire batch of crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., Dichloromethane or Acetone).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Elution and Fraction Collection:

    • Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 50-60%.

    • Collect fractions continuously and monitor the elution process using TLC.

  • Post-Chromatography Processing:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

Part 2: High-Purity Isolation via Recrystallization

Recrystallization is an indispensable technique for achieving high crystalline purity, removing trace impurities that may have co-eluted during chromatography.[11] A successful crystallization not only purifies but also provides material suitable for definitive structural analysis like X-ray crystallography.

Principle of Solvent Selection

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[6] This differential solubility is the driving force for crystallization upon cooling.

Table 1: Recommended Solvents for Crystallization Screening

Based on the properties of similar nitro-pyrazole compounds, the following solvents should be considered for initial screening.[6][11]

Solvent ClassSpecific SolventRationale
Alcohols Ethanol, IsopropanolGood balance of polarity; often effective for heterocyclic compounds.
Esters Ethyl AcetateMedium polarity; good for dissolving a range of organic compounds.
Ketones AcetoneStrong, polar solvent for initial dissolution in anti-solvent methods.
Mixed Systems Ethanol/Water, Acetone/HexaneAllows for fine-tuning of solvent polarity to induce crystallization (anti-solvent method).[11]
Protocol 1: Cooling Crystallization from a Single Solvent
  • Dissolution: In an Erlenmeyer flask, add the purified solid from chromatography. Add a minimal volume of a chosen solvent (e.g., Isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.[11]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of large, well-defined crystals, insulate the flask (e.g., with glass wool or by placing it in a Dewar flask).

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Protocol 2: Purification via Acid Salt Formation

For weakly basic compounds like pyrazoles, forming an acid addition salt can dramatically improve crystallinity and purification efficiency.[6][10]

  • Dissolution: Dissolve the crude or semi-pure pyrazole in a suitable organic solvent (e.g., Isopropanol or Ethyl Acetate).

  • Acid Addition: Add at least one molar equivalent of an acid (e.g., a solution of HCl in diethyl ether, or solid oxalic acid).

  • Crystallization: Stir the mixture. The acid addition salt will often precipitate or crystallize. This process can be accelerated by cooling.[6]

  • Isolation: Collect the salt crystals by vacuum filtration and wash with cold solvent.

  • Neutralization (Optional): To recover the free base, dissolve the purified salt in water, neutralize with a base (e.g., sodium bicarbonate solution), and extract the pure pyrazole product with an organic solvent like dichloromethane.

Part 3: Purity Assessment and Structural Confirmation

No purification is complete without rigorous analytical validation. A combination of chromatographic and spectroscopic methods should be used to confirm both the purity and the chemical identity of the final product.

cluster_0 Purity Assessment Workflow PURIFIED Purified Solid HPLC HPLC Analysis (Purity Check) PURIFIED->HPLC NMR NMR Spectroscopy (Structural Identity) HPLC->NMR Purity ≥ 98%? MS Mass Spectrometry (Molecular Weight) NMR->MS Correct Structure? CERTIFIED Certified Compound MS->CERTIFIED Correct Mass?

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Method

Elucidating the Mass Spectrometry Fragmentation Pathways of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

An Application Note for Drug Development Professionals and Researchers Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation patterns of the heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation patterns of the heterocyclic compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. We explore the distinct fragmentation behaviors under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This guide offers detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explains the rationale behind the observed fragmentation, and presents visualized pathways. The methodologies and insights herein are designed to assist researchers and drug development professionals in the structural characterization and identification of this and structurally related compounds.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1] Mass spectrometry (MS) is an indispensable analytical technique that provides critical information on molecular weight and structure by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[2][3] The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, a complex heterocyclic molecule featuring two pyrazole rings and a nitro functional group, presents a unique fragmentation challenge. Understanding its behavior upon ionization is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control.

The choice of ionization technique profoundly impacts the resulting mass spectrum. Hard ionization methods like Electron Ionization (EI) impart significant energy, leading to extensive and reproducible fragmentation useful for library matching.[4][5] In contrast, soft ionization methods like Electrospray Ionization (ESI) are gentler, typically yielding an intact protonated molecule, which then requires tandem mass spectrometry (MS/MS) to induce and analyze fragmentation for structural insights.[6][7]

This document serves as a comprehensive guide, detailing the predicted fragmentation pathways under both EI and ESI-MS/MS conditions and providing robust, self-validating protocols for analysis.

Compound Profile

A clear understanding of the analyte's properties is the first step in any analytical method development.

PropertyValueSource
IUPAC Name 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazoleChemScene
Molecular Formula C₈H₉N₅O₂[8]
Molecular Weight 207.19 g/mol [8]
Monoisotopic Mass 207.0756 g/mol Derived
Chemical Structure CN1C=C(C=N1)CN2C(=CC=N2)[O-][8]

Principles of Fragmentation

The fragmentation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is governed by the chemical nature of its constituent parts: the two pyrazole rings, the linking methylene bridge, and the nitro group.

Ionization Technique and Fragmentation Causality
  • Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form an energetically unstable odd-electron molecular ion (M⁺•).[5][9] This excess energy drives fragmentation through homolytic cleavage to produce a series of fragment ions, providing a detailed structural fingerprint.[9]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates even-electron ions, typically a protonated molecule [M+H]⁺, by creating a fine spray of charged droplets.[4] These ions are stable and do not readily fragment in the source.[6] To obtain structural data, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), where the [M+H]⁺ ion is isolated and collided with neutral gas molecules, inducing fragmentation.[6][10]

Predicted Fragmentation Hotspots
  • Nitro Group: Nitroaromatic compounds are known to exhibit characteristic losses of •NO (30 Da) and •NO₂ (46 Da).[11][12][13] These losses from the molecular ion are common in EI spectra.

  • Methylene Bridge: The C-N and C-C bonds of the methylene linker represent a point of low stability. Cleavage at this bridge (a form of benzylic cleavage) is highly probable, leading to the separation of the two pyrazole moieties.

  • Pyrazole Rings: The pyrazole ring itself can undergo fragmentation, often through the expulsion of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[13][14]

Experimental Protocols

The following protocols are designed to be comprehensive and self-validating, ensuring reproducibility.

General Sample Preparation

For optimal results, high-purity solvent and analyte are required.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in HPLC-grade methanol.

  • GC-MS Working Solution: Dilute the stock solution to 10 µg/mL using HPLC-grade methanol.

  • LC-MS Working Solution: Dilute the stock solution to 1 µg/mL using a 50:50 mixture of water and methanol (both LC-MS grade) containing 0.1% formic acid. The acid promotes protonation for positive-ion ESI.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_gcms GC-EI-MS Analysis cluster_lcms LC-ESI-MS/MS Analysis cluster_analysis Data Interpretation P1 1 mg/mL Stock in Methanol GC_Dil Dilute to 10 µg/mL in Methanol P1->GC_Dil LC_Dil Dilute to 1 µg/mL in 50:50 H₂O/MeOH + 0.1% Formic Acid P1->LC_Dil GC_Inj Inject 1 µL GC_Dil->GC_Inj GC_MS GC-EI-MS System GC_Inj->GC_MS GC_Data Acquire EI Spectrum GC_MS->GC_Data Interp Elucidate Fragmentation Pathways GC_Data->Interp LC_Inj Inject 5 µL LC_Dil->LC_Inj LC_MS LC-ESI-MS/MS System LC_Inj->LC_MS LC_Data Acquire Full Scan & Product Ion Spectra LC_MS->LC_Data LC_Data->Interp

Caption: General experimental workflow from sample preparation to data analysis.

GC-EI-MS Protocol

This method is designed to analyze the volatile analyte and generate a characteristic fragmentation pattern.

ParameterSettingRationale
System Gas Chromatograph with Single Quadrupole MSStandard for routine EI analysis.
Injector Temp. 250 °CEnsures complete volatilization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for sensitivity.
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minProvides good separation from solvent and potential impurities.
Ion Source Electron Ionization (EI)The standard hard ionization technique for GC-MS.
Ionization Energy 70 eVStandard energy to produce reproducible, library-searchable spectra.[4]
Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase.
Mass Range 40 - 350 m/zCovers the molecular ion and all expected fragments.
LC-ESI-MS/MS Protocol

This method is ideal for generating and fragmenting the protonated molecule to confirm structural connectivity.

ParameterSettingRationale
System HPLC coupled to a Triple Quadrupole or Q-TOF MSEnables precursor ion selection and CID for MS/MS experiments.
LC Column C18, 100 mm x 2.1 mm, 2.6 µm particle sizeStandard reversed-phase column for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acidifier for protonation.
Mobile Phase B Methanol + 0.1% Formic AcidOrganic phase for elution.
Gradient 10% B to 95% B over 8 min, hold 2 minA standard gradient to elute the analyte with good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, non-volatile molecules; positive mode targets the protonated species.[4]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
Acquisition Mode 1. Full Scan (100-300 m/z) 2. Product Ion Scan1. To identify the [M+H]⁺ ion. 2. To fragment the [M+H]⁺ precursor and record fragments.
Precursor Ion m/z 208.1The expected mass of the protonated molecule [C₈H₉N₅O₂ + H]⁺.
Collision Energy Ramped (e.g., 10-40 eV)A range of energies ensures all major fragmentation pathways are observed.

Data Interpretation and Discussion

Predicted EI-MS Fragmentation Pattern

Under 70 eV EI conditions, the molecule will readily ionize and fragment. The molecular ion peak at m/z 207 is expected, though it may be of low abundance due to the molecule's instability.

G M [M]⁺• m/z 207 F1 m/z 161 (-NO₂) M->F1 - 46 F2 m/z 177 (-NO) M->F2 - 30 F3 m/z 122 (Nitro-pyrazole-CH₂⁺) M->F3 Cleavage α to N1 F5 m/z 82 (Methyl-pyrazole-CH₂⁺) M->F5 Cleavage α to C4 F7 m/z 95 (-HCN from m/z 122) F3->F7 - 27 F4 m/z 81 (Methyl-pyrazole radical) F6 m/z 125 (Nitro-pyrazole radical)

Caption: Proposed major fragmentation pathways under Electron Ionization (EI).

  • Primary Losses: The initial fragmentation will likely involve the nitro group, leading to significant peaks at m/z 161 ([M-NO₂]⁺•) and m/z 177 ([M-NO]⁺•). This is a hallmark of nitroaromatic compounds.[11][12]

  • Bridge Cleavage: The most diagnostic fragmentation is the cleavage of the methylene bridge. This results in two key sets of complementary ions:

    • m/z 125 and m/z 82 : Formation of the 1-methyl-4-methyl-pyrazole cation ([C₅H₆N₂]⁺•, m/z 82) and the 5-nitro-pyrazole radical.

    • m/z 126 and m/z 81 : Formation of the 5-nitro-1-methyl-pyrazole cation ([C₄H₂N₃O₂]⁺, m/z 126) and the 1-methyl-pyrazole radical. The most stable and thus abundant of these fragments will likely be the charged species corresponding to the more stable carbocation.

  • Secondary Fragmentation: The fragment at m/z 126 may further lose •NO₂ to yield a fragment at m/z 80 . Fragments containing a pyrazole ring can also lose HCN to produce ions 27 mass units lighter, such as a transition from m/z 122 to m/z 95.[13]

Predicted ESI-MS/MS Fragmentation Pattern

In ESI, the primary ion observed in a full scan will be the protonated molecule, [M+H]⁺, at m/z 208.1 . Tandem MS (MS/MS) of this precursor ion will reveal structural details. Fragmentation of these even-electron ions typically involves the loss of stable, neutral molecules.[6][9]

G M [M+H]⁺ m/z 208 F1 m/z 126 (Protonated Nitro-pyrazole-CH₂) M->F1 - C₅H₆N₂ F2 m/z 83 (Protonated Methyl-pyrazole) M->F2 - C₄H₃N₃O₂ F3 m/z 191 (-OH from NO₂) M->F3 - 17 (rearrangement) F4 m/z 99 (-HCN from m/z 126) F1->F4 - 27 F5 m/z 80 (-NO₂ from m/z 126) F1->F5 - 46

Caption: Proposed major fragmentation pathways for the [M+H]⁺ ion in ESI-MS/MS.

  • Bridge Cleavage: The primary and most informative fragmentation will be the cleavage at the methylene bridge. Since the precursor is an even-electron ion, the cleavage will result in the formation of a charged ion and a neutral molecule.

    • Loss of neutral methyl-pyrazole (C₅H₆N₂) will result in a major fragment at m/z 126.0 ([C₄H₄N₃O₂]⁺), corresponding to the nitropyrazole-methylene cation.

    • Loss of neutral nitro-pyrazole (C₄H₃N₃O₂) will result in a fragment at m/z 83.1 ([C₅H₇N₂]⁺), corresponding to the protonated 1-methyl-4-methylene-pyrazole.

  • Nitro Group Rearrangement: A common rearrangement for protonated nitro groups can lead to the loss of a hydroxyl radical (•OH), although loss of a neutral water molecule (H₂O) is more common for even-electron species. A loss of 17 Da to m/z 191 might be observed.

  • Secondary Fragmentation: The abundant m/z 126 fragment can undergo further dissociation, primarily by losing the nitro group as HNO₂ (47 Da) to give m/z 79 , or by losing HCN (27 Da) to give m/z 99 .

Summary of Key Predicted Fragments
m/z (EI)Proposed FormulaIdentity
207C₈H₉N₅O₂Molecular Ion (M⁺•)
177C₈H₉N₅O[M - NO]⁺•
161C₈H₉N₅[M - NO₂]⁺•
126C₄H₂N₃O₂[Nitro-pyrazole-CH₂] fragment
82C₅H₆N₂[Methyl-pyrazole-CH₂] fragment
m/z (ESI-MS/MS)Proposed FormulaIdentity
208C₈H₁₀N₅O₂Protonated Molecule ([M+H]⁺)
126C₄H₄N₃O₂[Protonated Nitro-pyrazole-CH₂]⁺
83C₅H₇N₂[Protonated Methyl-pyrazole-CH₂]⁺

Conclusion

The mass spectrometric fragmentation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is predictable and yields structurally significant information. Under EI, the fragmentation is dominated by characteristic losses of the nitro group and cleavage at the central methylene bridge. Under ESI-MS/MS, the protonated molecule fragments cleanly at the methylene bridge, providing unambiguous evidence of the two distinct pyrazole subunits. By employing the detailed protocols and understanding the fragmentation logic outlined in this note, researchers can confidently identify this molecule and characterize related structures, accelerating drug discovery and development workflows.

References

  • Zimmermann, R., Gohlke, H., & Heger, H. J. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(9), 1371-1376. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Wang, R., & Li, L. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Muthukumar, A., et al. (2023). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Royal Society of Chemistry. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 23-60. [Link]

  • Badea, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 743-756. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 993-1001. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • All about Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]

Sources

Application

Preparation and Characterization of 1-Methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Analytical Reference Standards

Introduction & Scope Pyrazole motifs are ubiquitous in modern medicinal chemistry, serving as core pharmacophores in kinase inhibitors, PDE5 inhibitors (e.g., Sildenafil), and various anti-inflammatory agents [1]. During...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyrazole motifs are ubiquitous in modern medicinal chemistry, serving as core pharmacophores in kinase inhibitors, PDE5 inhibitors (e.g., Sildenafil), and various anti-inflammatory agents [1]. During the active pharmaceutical ingredient (API) development lifecycle, the synthesis of pyrazole-containing drugs often generates regioisomeric impurities due to the inherent tautomerism and ambident nucleophilicity of substituted pyrazole intermediates.

To ensure regulatory compliance and robust quality control, the synthesis of high-purity analytical reference standards for these specific impurities is mandatory. This application note details the autonomous, self-validating protocol for the synthesis, isolation, and definitive structural elucidation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (CAS: 1005640-43-6), focusing specifically on differentiating the target 5-nitro isomer from its thermodynamically favored 3-nitro counterpart.

Mechanistic Causality in Synthesis

The synthesis of the target standard relies on the N -alkylation of 3(5)-nitropyrazole using 4-(chloromethyl)-1-methyl-1H-pyrazole. The fundamental challenge in this reaction is regioselectivity .

Unsubstituted 3-nitropyrazole exists in a tautomeric equilibrium with 5-nitropyrazole. Upon deprotonation, it forms a nitropyrazolide anion, which acts as an ambident nucleophile. The pKa of 3-nitropyrazole is approximately 8.3 [2], making it significantly more acidic than unsubstituted pyrazole (pKa ~14.2) due to the strong electron-withdrawing nature of the nitro group. Consequently, mild bases like Potassium Carbonate ( K2​CO3​ ) are perfectly sufficient for quantitative deprotonation, avoiding the need for strong bases (like NaH ) that could degrade the alkyl chloride electrophile.

When the nitropyrazolide anion attacks the electrophile, two regioisomers are formed:

  • 1-Alkyl-3-nitro isomer (Major): Attack occurs at the nitrogen furthest from the nitro group (N2). This pathway is kinetically and thermodynamically favored due to the lack of steric hindrance.

  • 1-Alkyl-5-nitro isomer (Minor/Target): Attack occurs at the nitrogen adjacent to the nitro group (N1). The bulky nitro group at C5 creates significant steric repulsion against the incoming electrophile, making this the minor product.

In the context of reference standard generation, maximizing yield is secondary to achieving absolute isomeric purity. We accept the lower kinetic yield of the 5-nitro isomer and rely on robust downstream chromatographic separation to isolate the target.

Reaction cluster_products Regioisomeric Products SM1 3(5)-Nitropyrazole (pKa ~ 8.3) Base K2CO3 / DMF (Deprotonation) SM1->Base SM2 4-(Chloromethyl)- 1-methyl-1H-pyrazole Anion Nitropyrazolide Anion (Ambident Nucleophile) SM2->Anion SN2 Attack Base->Anion Prod3 1-Alkyl-3-nitro isomer (Major, Sterically favored) Anion->Prod3 Attack at N2 Prod5 1-Alkyl-5-nitro isomer (Minor, Target Std) Anion->Prod5 Attack at N1

Reaction pathway illustrating the ambident reactivity of the nitropyrazolide anion.

Experimental Protocol (Step-by-Step Methodology)

Materials Required
  • 3-Nitropyrazole (CAS: 26621-44-3)

  • 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

  • Anhydrous Potassium Carbonate ( K2​CO3​ )

  • Anhydrous N,N -Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Step-by-Step Synthesis Workflow
  • Anion Generation: Dissolve 3-nitropyrazole (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere. Add finely powdered anhydrous K2​CO3​ (3.0 eq, 30 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the nitropyrazolide anion.

  • Electrophilic Substitution: Add 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.1 eq, 11 mmol) portion-wise over 10 minutes. The use of the hydrochloride salt necessitates the excess base added in Step 1.

  • Reaction Maturation: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the consumption of the starting material via TLC (Eluent: 1:1 EtOAc/Hexanes).

  • Workup: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with EtOAc ( 3×30 mL). Wash the combined organic layers with 5% aqueous LiCl solution ( 3×20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude isomeric mixture.

  • Chromatographic Isolation: Purify the crude residue via Preparative HPLC or automated flash chromatography (Silica gel, gradient elution from 20% to 80% EtOAc in Hexanes). The 1-alkyl-3-nitro isomer typically elutes faster due to its lower dipole moment, while the more polar 1-alkyl-5-nitro isomer elutes later. Pool the fractions containing the slower-eluting spot and concentrate to yield the target compound as an off-white solid.

Analytical Characterization & Structural Elucidation (E-E-A-T Pillar)

The most critical phase of reference standard preparation is proving that the isolated material is definitively the 5-nitro isomer and not the 3-nitro isomer. Relying solely on 1D 1 H NMR or Mass Spectrometry is insufficient, as both isomers share identical masses and highly similar 1D proton environments.

The self-validating solution is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR [3]. NOESY identifies protons that are close to each other in 3D space (typically < 5 Å), regardless of the number of chemical bonds separating them.

  • In the 3-Nitro Isomer: The methylene bridge (N- CH2​ ) is attached to N1. The adjacent carbon on the pyrazole ring is C5, which bears a proton (C5-H). Therefore, a strong NOE cross-peak will be observed between the methylene protons and the C5-H proton.

  • In the 5-Nitro Isomer (Target): The methylene bridge (N- CH2​ ) is attached to N1. The adjacent carbon is C5, which now bears the nitro ( NO2​ ) group. The nearest proton on the nitropyrazole ring is at C4. Because the distance from the N- CH2​ protons to the C4-H proton is significantly larger, NO NOE cross-peak (or an exceptionally weak one) will be observed between the methylene protons and any proton on the nitropyrazole ring.

This binary NOESY correlation acts as an absolute, internal validation mechanism for the regiochemistry of the standard.

Workflow cluster_nmr 2D NOESY NMR Structural Elucidation Step1 Preparative HPLC Isolation (Separation of 3-nitro & 5-nitro isomers) Isomer3 3-Nitro Isomer Strong NOE: N-CH2 ↔ C5-H Step1->Isomer3 Discard Isomer5 5-Nitro Isomer (Target) NO NOE: N-CH2 ↔ Pyrazole Protons Step1->Isomer5 Select Step2 HRMS & Purity Profiling (>99.0% LC-UV/MS) Isomer5->Step2 Step3 Certified Reference Standard CAS: 1005640-43-6 Step2->Step3

Analytical workflow utilizing 2D NOESY NMR to definitively identify the 5-nitro isomer.

Quantitative Data & Analytical Specifications

To certify the material as an analytical reference standard, the following specifications must be met and documented in the Certificate of Analysis (CoA).

Analytical ParameterMethod / InstrumentExpected Specification / Result
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Chemical Purity RP-HPLC (UV at 254 nm) 99.0% (Area Normalization)
Exact Mass (HRMS) ESI-TOF MS (Positive Mode)Calculated for [C8​H9​N5​O2​+H]+ : 208.0833 Found: 208.0829 ( Δ < 5 ppm)
Isomeric Identity 2D NOESY NMR (400 MHz, DMSO- d6​ )Absence of NOE between δ ~5.5 ppm ( CH2​ ) and nitropyrazole ring protons
1 H NMR Signature 1D 1 H NMR (400 MHz, DMSO- d6​ ) δ ~8.2 (s, 1H), ~7.8 (s, 1H), ~7.5 (s, 1H), ~7.3 (s, 1H), ~5.5 (s, 2H, CH2​ ), ~3.8 (s, 3H, N-CH3​ )

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules, 2018, 23(1), 134. URL: [Link]

  • Title: Gas-Phase Acidities of Nitrated Azoles as Determined by the Extended Kinetic Method and Computations Source: Journal of the American Society for Mass Spectrometry, 2010. URL: [Link]

  • Title: Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies Source: The Journal of Organic Chemistry, 2010, 75(9), 2910-2921. URL: [Link]

Method

Application Notes &amp; Protocols: High-Throughput Screening Using 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole for Kinase Inhibitor Discovery

Abstract This document provides a comprehensive guide for utilizing 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for utilizing 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. While this specific molecule's biological activity is not extensively documented, its pyrazole scaffold is a well-established pharmacophore in numerous approved and investigational kinase inhibitors.[1][2][3] The presence of a nitro group offers a potential site for chemical modification and may contribute to its bioactivity.[4][5] This guide will detail the scientific rationale, assay principles, and step-by-step protocols for a robust HTS workflow, empowering researchers to effectively screen this and similar compounds. We will focus on a hypothetical scenario targeting a generic tyrosine kinase, employing the highly sensitive and scalable AlphaScreen® technology.

Introduction: The Rationale for Screening Nitro-Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5][6] In the realm of oncology, pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][7]

The subject of this guide, 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, possesses two key features that make it an intriguing candidate for HTS campaigns:

  • The Pyrazole Core: This heterocyclic ring system is known to form key interactions within the ATP-binding pocket of many kinases.[2]

  • The Nitro Group: While sometimes considered a potential toxicophore, the nitro group is also a versatile chemical handle that can be a precursor for further chemical elaboration to improve potency and selectivity.[4][8] It can also participate in crucial interactions with the target protein.

Given these characteristics, a logical starting point for investigating the biological activity of this compound is to screen it against a panel of kinases. High-throughput screening (HTS) is the predominant method for rapidly evaluating large compound libraries to identify "hits" that modulate a specific biological target.[9][10]

Assay Principle: AlphaScreen® Technology for Kinase Inhibition

For our hypothetical HTS campaign, we will employ the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.[11][12] This bead-based assay is highly sensitive, robust, and amenable to automation, making it ideal for large-scale screening.[11][13]

The principle of the AlphaScreen® kinase assay is as follows:

  • Components: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads.[11] In our kinase assay, the Donor beads are coated with streptavidin, and the Acceptor beads are conjugated to an antibody that specifically recognizes a phosphorylated tyrosine residue (anti-phosphotyrosine).

  • Proximity-Based Signal Generation: A biotinylated peptide substrate for the target kinase is used. When the kinase phosphorylates this substrate, the anti-phosphotyrosine Acceptor bead binds to the phosphorylated peptide. The biotinylated end of the peptide is captured by the streptavidin-coated Donor bead, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[11][12]

  • Energy Transfer and Signal Amplification: Upon excitation with a laser at 680 nm, the Donor bead generates singlet oxygen.[11][12] If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light at 520-620 nm.[11][12]

  • Inhibition Detection: If a compound, such as 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, inhibits the kinase, the peptide substrate will not be phosphorylated. Consequently, the Acceptor bead will not be brought into proximity with the Donor bead, and no light signal will be generated.[14][15] The degree of inhibition is therefore inversely proportional to the light output.

G cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase ATP ATP Biotinylated Peptide Biotinylated Peptide Phosphorylated Peptide Phosphorylated Peptide Donor Bead Donor Bead Acceptor Bead Acceptor Bead Light Signal (520-620 nm) Light Signal (520-620 nm) Inhibitor 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Inactive Kinase Inactive Kinase No Signal No Signal

Caption: AlphaScreen® Kinase Inhibition Assay Principle.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazoleChemSceneCS-0300693
Recombinant Human Tyrosine Kinase (e.g., Src)Major SupplierVaries
Biotinylated Poly-GT SubstrateMajor SupplierVaries
ATP (Adenosine 5'-triphosphate)Major SupplierVaries
Streptavidin Donor BeadsPerkinElmer6760617
Anti-Phosphotyrosine (P-Tyr-100) Acceptor BeadsPerkinElmer6760620
384-well low-volume white microplatesGreiner Bio-One784075
DMSO (Dimethyl sulfoxide), ACS gradeMajor SupplierVaries
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)In-house preparationN/A
Compound Handling and Plate Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the compound stock in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM down to 0.1 µM).

  • Assay Plate Stamping: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well assay plate.

HTS Assay Protocol (Final Assay Volume: 10 µL)

Note: The AlphaScreen® beads are light-sensitive. All steps involving the beads should be performed under subdued lighting conditions.[12][15]

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in assay buffer containing the tyrosine kinase and biotinylated poly-GT substrate at their final desired concentrations.

    • Dispense 5 µL of this solution into each well of the 384-well plate containing the pre-stamped compounds.

    • Mix briefly on a plate shaker.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized during assay development.

  • Detection:

    • Prepare a 1X solution of the anti-phosphotyrosine Acceptor beads and streptavidin Donor beads in assay buffer.

    • Add 10 µL of the bead suspension to each well to stop the reaction and initiate detection.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Plate Reader).

G start Start compound_prep Prepare Compound Plate (50 nL/well in 384-well plate) start->compound_prep add_kinase Add 5 µL 2X Kinase/Substrate Solution compound_prep->add_kinase reagent_prep Prepare 2X Kinase/Substrate and 2X ATP Solutions reagent_prep->add_kinase add_atp Add 5 µL 2X ATP Solution (Initiate Reaction) reagent_prep->add_atp add_kinase->add_atp incubate_reaction Incubate at RT (e.g., 60 min) add_atp->incubate_reaction add_beads Add 10 µL Bead Mix (Stop Reaction) incubate_reaction->add_beads prepare_beads Prepare Detection Bead Mix (Donor & Acceptor Beads) prepare_beads->add_beads incubate_detection Incubate in Dark at RT (60 min) add_beads->incubate_detection read_plate Read Plate on AlphaScreen Reader incubate_detection->read_plate data_analysis Data Analysis & Hit Identification read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow.

Data Analysis and Hit Validation

Primary Screen Data Analysis
  • Normalization: The raw data from the plate reader is normalized using the following controls on each plate:

    • High Control (0% Inhibition): Wells containing DMSO instead of a test compound.

    • Low Control (100% Inhibition): Wells containing a known potent inhibitor of the target kinase.

    • The percent inhibition for each test compound is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))

  • Quality Control: The quality and robustness of the assay are assessed for each plate using the Z'-factor.[16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Hit Selection: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered "primary hits" and are selected for further validation.[17]

Hit Confirmation and Orthogonal Assays

Primary hits must undergo a rigorous validation process to eliminate false positives.[16][18]

  • Re-testing: The primary hits are re-tested in the same AlphaScreen® assay to confirm their activity.

  • IC50 Determination: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Orthogonal Assays: It is crucial to confirm the activity of the hits in a different, independent assay format to rule out technology-specific artifacts.[18] Examples include:

    • Luminescence-based assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction.[19][20]

    • Fluorescence polarization (FP) assays: FP assays can be used to measure the binding of the inhibitor to the kinase.[21][22]

Addressing Promiscuous Inhibition

A significant challenge in HTS is the presence of "promiscuous" inhibitors that act through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[9] It is essential to perform counter-screens to identify and eliminate these compounds.[9]

Conclusion

The protocol outlined in this application note provides a robust framework for screening 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole and other novel chemical entities for kinase inhibitory activity. By leveraging the sensitivity and scalability of AlphaScreen® technology and incorporating rigorous data analysis and hit validation workflows, researchers can confidently identify promising lead compounds for further drug development. The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutics, and systematic screening of novel derivatives is a critical step in this endeavor.

References

  • Vertex AI Search. (2026, February 14).
  • Coan, K. E., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. PubMed, 15(8), 861-870. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • BMG LABTECH. (n.d.). Tyrosine kinase activity in AlphaScreen mode. [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Gerdts, C. J., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. PubMed, 18(2), 241-247. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. [Link]

  • BenchChem. (2025).
  • Zhang, X., et al. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • competitive alphascreen assay for detection of hyaluronan. (2018, March 15). Glycobiology. [Link]

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (2021, August 10). ACS Chemical Biology. [Link]

  • Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. (2016, November 10). PubMed. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Zang, R., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PLOS One. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2026, February 9). ResearchGate. [Link]

  • Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. (2017, July 22). University of Illinois Chicago - Figshare. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2021, March 13). ACS Publications. [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025, August 6). ResearchGate. [Link]

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. (1998, April 10). SPIE Digital Library. [Link]

  • A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. (n.d.). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. [Link]

  • Nitro-Group-Containing Drugs. (2018, October 8). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.).
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024, September 12). PMC. [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a nitro group can further enhance the pharmacological profile of these compounds, often contributing to their cytotoxic effects against cancer cell lines.[4][5] The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole belongs to this promising class of molecules. Its structural features, particularly the nitro-pyrazole moiety, suggest a potential for biological activity, making it a candidate for investigation in drug discovery programs, especially in oncology.[1]

This guide provides a comprehensive set of detailed protocols for the initial in vitro evaluation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (hereinafter referred to as "the compound"). The assays described herein are designed to assess its impact on cell viability, its potential to induce programmed cell death (apoptosis), and its effects on cell cycle progression. These foundational assays are critical for characterizing the compound's cellular mechanism of action and determining its therapeutic potential.

PART 1: Assessment of Cytotoxicity and Cell Viability

A primary step in the evaluation of a novel compound is to determine its effect on cell viability and to quantify its cytotoxicity. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[6] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the quantification of cell death or inhibition of proliferation after exposure to the test compound.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere (24 hours) cell_seeding->cell_adherence compound_addition Add serial dilutions of the compound cell_adherence->compound_addition incubation Incubate for a defined period (e.g., 72h) compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution to dissolve formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HCT-116) cultured in 96-well plates.

Materials:

  • 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (stock solution in DMSO)

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% using a method like trypan blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time may need to be optimized depending on the cell line's metabolic rate.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan product.[9]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Cell Seeding Density Varies by cell line; must be optimized for linear MTT response.
Compound Concentrations Typically a logarithmic series (e.g., 0.1, 1, 10, 100 µM).
Incubation Time 24, 48, or 72 hours to assess time-dependent effects.
MTT Incubation 2-4 hours, until purple precipitate is visible.
Absorbance Reading 570 nm (formazan) with an optional reference at >650 nm.[8]

PART 2: Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, it is essential to measure the activation of key apoptotic markers. Caspases are a family of proteases that are central to the apoptotic process, with caspase-3 and caspase-7 being the primary executioner caspases.[10]

Principle of Caspase-3/7 Activity Assay

These assays utilize a specific peptide substrate for caspase-3 and -7, which contains the DEVD sequence.[11] This substrate is conjugated to a reporter molecule, either a luminogenic (aminoluciferin) or fluorogenic (e.g., rhodamine 110) moiety.[11][12] In the presence of active caspase-3/7, the substrate is cleaved, releasing the reporter molecule and generating a measurable light or fluorescence signal that is proportional to the amount of active caspase-3/7 in the sample.[13]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed cells in a white-walled 96-well plate treat_cells Treat with compound at desired concentrations seed_cells->treat_cells add_reagent Add Caspase-Glo® 3/7 Reagent to each well treat_cells->add_reagent mix_and_incubate Mix and incubate at room temperature add_reagent->mix_and_incubate read_luminescence Measure luminescence with a plate reader mix_and_incubate->read_luminescence

Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Luminescent Caspase-3/7 Activity Assay

This protocol is based on the "add-mix-measure" format, which is ideal for high-throughput screening.[11]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Cells and compound as described in the MTT assay protocol

  • Positive control for apoptosis induction (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the previously determined optimal density in 100 µL of medium.

    • After 24 hours of adherence, treat the cells with the compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀ as determined from the MTT assay).

    • Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).

    • Incubate for a period shorter than that used for the MTT assay (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in apoptosis.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the prepared reagent directly to each well.[11]

  • Incubation:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes at a low speed.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The caspase activity is expressed as the fold change in luminescence relative to the vehicle-treated control cells.

  • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

A significant increase in luminescence in compound-treated cells compared to the vehicle control indicates the induction of apoptosis via the activation of executioner caspases.

ParameterDescription
Plate Type White-walled 96-well plate for luminescence.
Positive Control Staurosporine or other known apoptosis inducer.
Treatment Time Typically shorter than viability assays (e.g., 6-24 hours).
Reagent Incubation 1-3 hours at room temperature, protected from light.
Readout Luminescence (Relative Light Units, RLU).

PART 3: Analysis of Cell Cycle Perturbation

Novel anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle of Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. By analyzing a population of cells with a flow cytometer, one can generate a histogram of DNA content, which reveals the percentage of cells in each phase of the cell cycle. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[14] Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Seed and treat cells in 6-well plates harvest Harvest cells (trypsinization/scraping) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs fixation Fix cells in cold 70% ethanol wash_pbs->fixation wash_fix Wash to remove ethanol fixation->wash_fix staining Stain with PI and RNase A solution wash_fix->staining analysis Analyze by flow cytometry staining->analysis

Caption: Step-by-step workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells treated with the compound in 6-well plates

  • PBS, sterile and cold

  • 70% Ethanol, ice-cold[15]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat the cells with the compound at desired concentrations (e.g., IC₅₀) and a vehicle control for a specific duration (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells to include the apoptotic population.

    • For adherent cells, wash with PBS, then detach using trypsin. Neutralize the trypsin with complete medium.

    • Combine all cells from a single well and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[16]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[14][15]

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet twice with cold PBS to rehydrate the cells and remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate laser (e.g., 488 nm) and emission filters for PI detection.

    • Collect data for at least 10,000 events per sample.

    • Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.[15]

Data Analysis: The resulting DNA content histograms are analyzed using specialized software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the vehicle control indicates that the compound induces cell cycle arrest at that checkpoint.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of the biological activity of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain critical insights into its mechanism of action. Positive results from these assays would warrant further investigation into specific molecular targets and signaling pathways, paving the way for its potential development as a novel therapeutic agent.

References

  • Telford, W. G. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 78(1), 7.5.1–7.5.29. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from UT Health San Antonio. [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie. [Link]

  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Technical Bulletin. (TB323). Retrieved from Promega. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Promega KK. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay. Retrieved from Promega. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Merck Millipore. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from BMG Labtech. [Link]

  • Singh, U. P., & Kumar, S. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure & Dynamics, 40(20), 10185-10206. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]

  • Grilo, L. S., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16493. [Link]

  • Al-Ostath, O. A., et al. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 27(19), 6649. [Link]

  • Encyclopedia MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from MDPI. [Link]

  • Nitulescu, G. M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

  • Gîrdan, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Mantu, D., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 548. [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from Academic Strive. [Link]

  • Hranjec, M., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][14][16]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6678. [Link]

  • Wang, Y., et al. (2022). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry, 70(36), 11215-11224. [Link]

  • Espinosa, A., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry, 47(21), 5025-5034. [Link]

  • Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 14(12), 2459-2469. [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from Indian Academy of Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield limitations and regioselectivity challenges during the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield limitations and regioselectivity challenges during the synthesis of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole .

Below, our Senior Application Scientists address the most critical troubleshooting questions, detailing the mechanistic causality behind experimental choices to ensure your protocols are robust and self-validating.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly the 3-nitro isomer instead of my target 5-nitro isomer?

The Causality: Your starting material, 3-nitro-1H-pyrazole, exists in solution as a tautomeric mixture of 3-nitro and 5-nitro forms. When subjected to standard basic conditions (e.g., K₂CO₃ in DMF), the molecule is deprotonated to form a pyrazolide anion. The N1 position (adjacent to the C5 proton) is significantly more nucleophilic and less sterically hindered than the N2 position, which sits adjacent to the bulky, electron-withdrawing nitro group.

Consequently, standard SN2 alkylation with 4-(chloromethyl)-1-methyl-1H-pyrazole is kinetically and thermodynamically driven to attack via N1, forming the undesired 1-alkyl-3-nitropyrazole as the major product (>90%) ()[1].

Q2: How can I shift the regioselectivity to favor the 5-nitro isomer?

The Solution: To invert the natural regioselectivity of the pyrazole core, you must abandon standard SN2 basic conditions. We recommend two field-proven strategies:

  • The Mitsunobu Approach (Recommended): By swapping your electrophile to 4-(hydroxymethyl)-1-methyl-1H-pyrazole and utilizing Mitsunobu conditions (PPh₃, DIAD), the reaction proceeds via a bulky alkoxyphosphonium intermediate. The steric demands and specific hydrogen-bonding interactions of this intermediate suppress N1 attack, dramatically enhancing the yield of your target 1-alkyl-5-nitropyrazole.

  • Chelation-Controlled Alkylation: If you must use the chloromethyl electrophile, switch to a sodium or lithium base (e.g., NaH or LiHMDS) in a coordinating solvent like THF. The alkali metal cation coordinates tightly between the nitro group's oxygen and the adjacent N2 nitrogen, directing the electrophile to attack at the sterically hindered N2 position via a stabilized chelate complex ()[2].

Regioselectivity Start 3(5)-Nitro-1H-pyrazole + Alkylating Agent PathA Path A: Standard Base (K2CO3/DMF) Start->PathA PathB Path B: Mitsunobu (PPh3/DIAD/THF) Start->PathB IntA N1 Attack (Less Hindered) PathA->IntA Major Pathway IntB N2 Attack (Sterically Hindered) PathA->IntB Minor Pathway PathB->IntA Suppressed PathB->IntB Enhanced Pathway Prod3 1-Alkyl-3-nitropyrazole (Undesired Byproduct) IntA->Prod3 Prod5 1-Alkyl-5-nitropyrazole (Target Product) IntB->Prod5

Mechanistic pathway showing regioselectivity divergence between basic and Mitsunobu conditions.

Q3: What is the expected yield difference between these strategies?

Data Presentation: The table below summarizes the quantitative shift in regioselectivity based on the chosen synthetic strategy.

Synthesis StrategyReagents & SolventTemp (°C)Regio-Ratio (3-Nitro : 5-Nitro)Overall Yield (%)
Standard Basic K₂CO₃, 4-(chloromethyl)-pyrazole, DMF8095 : 582
Chelation Control NaH, 4-(chloromethyl)-pyrazole, THF0 to 2565 : 3574
Mitsunobu Coupling PPh₃, DIAD, 4-(hydroxymethyl)-pyrazole, THF0 to 2515 : 8578
Q4: What is the optimal experimental protocol for the Mitsunobu approach?

The Protocol: This methodology utilizes a self-validating thermal control system. By strictly controlling the addition rate of DIAD, you prevent the premature degradation of the DIAD-PPh₃ betaine complex, ensuring the alcohol is fully activated before nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, combine 3-nitro-1H-pyrazole (1.0 equiv, 10 mmol) and 4-(hydroxymethyl)-1-methyl-1H-pyrazole (1.1 equiv, 11 mmol).

  • Solvation: Dissolve the reagents in anhydrous THF (50 mL) to achieve a 0.2 M concentration.

  • Phosphine Addition: Add triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol) to the stirring solution. Ensure complete dissolution.

  • Thermal Control (Critical): Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Causality: Cooling is mandatory to control the highly exothermic formation of the Mitsunobu betaine intermediate.

  • Activation: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol) dropwise via a syringe pump over 30 minutes. Causality: Rapid addition leads to localized heating and the formation of unreactive hydrazine byproducts, which will drastically lower your yield.

  • Propagation: Remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Work-up: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The 1-alkyl-5-nitropyrazole target typically elutes slower (lower Rf) than the 3-nitro byproduct due to its higher localized dipole moment.

Workflow Step1 1. Reagent Mixing 3-Nitropyrazole + Alkanol + PPh3 in THF Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. DIAD Addition Dropwise over 30 min Step2->Step3 Step4 4. Reaction Stir at RT for 12h Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step workflow for the regioselective Mitsunobu synthesis of 1-alkyl-5-nitropyrazoles.

Q5: How do I definitively distinguish between the 3-nitro and 5-nitro isomers in my NMR data?

Analytical Insight: While 1D ¹H NMR shows subtle downfield shifts for the pyrazole protons, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the most reliable method short of X-ray crystallography to confirm your regiochemistry ()[3].

  • In the undesired 3-nitro isomer: The methylene bridge protons (-CH₂-) are spatially adjacent to the H5 proton of the nitropyrazole ring. A NOESY experiment will show a strong cross-peak between the -CH₂- signal (~5.3 ppm) and the pyrazole H5 signal (~7.5 ppm).

  • In your target 5-nitro isomer: The methylene bridge is attached to N1, but the adjacent C5 position is occupied by the nitro group. Therefore, NOE correlation between the methylene protons and the nitropyrazole ring protons (H3 and H4) will be entirely absent, definitively confirming the 5-nitro regiochemistry.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study Source: Tetrahedron (Universitat Autònoma de Barcelona Research Portal) URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Mitigating Degradation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in Long-Term Storage

Welcome to the technical support guide for ensuring the long-term stability of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. This document is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals who handle this compound. Our goal is to provide you with an in-depth understanding of its potential stability challenges and to offer actionable troubleshooting strategies and protocols to maintain its integrity during storage and experimentation.

The unique structure of this molecule, featuring two pyrazole rings and a nitro functional group, makes it a valuable compound in medicinal chemistry.[1][2] However, these same features can also be sources of instability if not handled correctly. This guide follows a logical progression from understanding potential degradation to proactively assessing and preventing it.

Section 1: Understanding Potential Degradation Pathways

The chemical structure of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole contains several moieties that are susceptible to degradation under common laboratory and storage conditions. The primary concerns are photodegradation, hydrolysis, and oxidation.

  • Photodegradation : The nitroaromatic group is a known photosensitive chromophore.[3][4] Exposure to UV or even ambient visible light can induce photochemical reactions, leading to the formation of colored degradants and a loss of purity. This is often the most significant and rapid degradation pathway for nitro-containing compounds.

  • Hydrolysis : Although the pyrazole ring itself is relatively stable to hydrolysis, the overall molecule's stability can be influenced by pH.[5] In strongly acidic or basic conditions, cleavage or rearrangement could occur over time, especially if stored in solution.

  • Oxidation : Pyrazole derivatives can be susceptible to oxidation, which may manifest as a change in color to brownish products.[6] The presence of atmospheric oxygen, especially when combined with exposure to light or elevated temperatures, can accelerate this process.

G Potential Degradation Pathways cluster_conditions Stress Conditions cluster_degradation Degradation Pathways UV_Vis_Light UV / Visible Light Parent 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole UV_Vis_Light->Parent Heat Elevated Temperature Photo_Product Photodegradation Products Heat->Photo_Product accelerates Hydrolysis_Product Hydrolysis Products Heat->Hydrolysis_Product accelerates Oxidation_Product Oxidation Products Heat->Oxidation_Product accelerates Moisture_pH Moisture / pH Extremes Moisture_pH->Parent Oxygen Atmospheric Oxygen Oxygen->Parent Parent->Photo_Product Photodegradation Parent->Hydrolysis_Product Hydrolysis Parent->Oxidation_Product Oxidation G Workflow for a Forced Degradation Study cluster_prep cluster_analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (Solid) (80°C) Photo Photolytic (ICH Q1B light chamber) Sample Withdraw & Quench Samples (at t=0, 2, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Sample->Analyze Evaluate Evaluate Data: - Calculate % Degradation - Identify Degradants - Assess Peak Purity Analyze->Evaluate

Caption: A generalized workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution : Create a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Apply Stress Conditions (in separate, appropriately protected vials):

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. [7] * Thermal Degradation : Place the solid compound in a controlled-temperature oven at 80°C.

    • Photostability : Expose both the solid compound and a solution to controlled light conditions as specified by ICH Q1B guidelines. [4]3. Sample Analysis :

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating reverse-phase HPLC method, preferably with a photodiode array (PDA) and mass spectrometry (MS) detector. [7]4. Data Evaluation :

    • Calculate the percentage of degradation of the parent compound under each condition.

    • Examine the chromatograms for new peaks and assess their peak purity.

    • Use MS data to propose structures for the major degradation products.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the single most important factor for ensuring the long-term stability of this compound?

    • A: Rigorous protection from light. The nitroaromatic moiety makes the compound highly susceptible to photodegradation, which can occur even under ambient laboratory lighting. [3][4]

  • Q: Should I store my compound as a solid or in solution?

    • A: Always store the compound in its solid, crystalline form for long-term stability. Molecules are generally less reactive in the solid state. Only prepare solutions immediately before use.

  • Q: What is the best analytical technique to monitor the stability of this compound?

    • A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, ideally coupled with a Mass Spectrometer (LC-MS). [7]This allows for the separation of the parent compound from its degradants and provides mass information to help identify them.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Zhang, C., et al. (n.d.). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. Retrieved from 8

  • Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Organic Letters. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles.
  • ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs.
  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Ionization of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in LC-MS

Welcome to the technical support center for troubleshooting challenging analytes in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenging analytes in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the analysis of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, to empower you to solve not only this challenge but future ones as well.

The compound , with a molecular weight of 207.19 g/mol [1], possesses a unique structure that presents specific challenges for electrospray ionization (ESI). Its two pyrazole rings offer basic sites for protonation, yet the potent electron-withdrawing nitro group on one ring significantly suppresses the basicity of the adjacent nitrogen atoms. This guide provides a logical, step-by-step approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My signal for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is very low or non-existent. What are the absolute first steps I should take?

A1: Before diving into complex method development, it's crucial to rule out systemic issues. A weak or absent signal is often a symptom of a basic problem with the instrument or the sample itself.

Causality: The most sophisticated optimization is futile if the LC-MS system is not performing correctly or if the analyte is not being delivered to the ion source. A systematic check of fundamental parameters ensures that your troubleshooting efforts are focused on the true root cause.[2][3][4]

Protocol: Foundational System Check

  • System Suitability Test (SST): Inject a well-characterized standard compound that you know performs well on your system. This is the fastest way to confirm that the LC and MS are functioning correctly, from the autosampler to the detector.[2][3] If the SST fails, troubleshoot the instrument itself before proceeding.

  • Check for Leaks: Visually inspect all fittings from the pump to the MS source. Look for salt deposits or drips. A leak can cause pressure fluctuations and divert flow, preventing your sample from reaching the source efficiently.[2][5]

  • Instrument Calibration and Tuning: Ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.[4][6] This process optimizes voltages on ion optics and ensures mass accuracy, which is fundamental for signal detection.

  • Sample Integrity:

    • Confirm the concentration and stability of your analyte in the prepared sample. Has it degraded?

    • Ensure the sample is properly dissolved in a solvent compatible with your initial mobile phase to prevent precipitation in the autosampler or column.

  • Review the Method: Double-check that the correct MS method, with the appropriate scan range and polarity, was loaded for the acquisition. Ensure the LC method has the correct gradient and flow rate programmed.[4]

Q2: Should I use positive (ESI+) or negative (ESI-) ionization mode for this compound?

A2: For this specific molecule, positive ionization mode (ESI+) is the most logical starting point.

Causality: The structure contains two pyrazole rings, which are heterocyclic amines. The nitrogen atoms on these rings are basic and can readily accept a proton to form a positively charged ion ([M+H]⁺). This is the fundamental principle of ESI for basic compounds.[7] While the nitro group is strongly electron-withdrawing, which reduces the basicity of the pyrazole ring it is attached to, the nitrogen atoms on the other 1-methyl-pyrazole ring remain sufficiently basic to be protonated, especially in an acidified mobile phase.

Negative mode (ESI-) is generally less favorable for this compound as it lacks a readily ionizable acidic proton. While the nitro group can stabilize a negative charge, forming an [M-H]⁻ ion would require deprotonation of a C-H bond, which is energetically unfavorable.

Workflow: Ionization Mode Selection

Caption: Logical workflow for selecting the correct ionization polarity.

Q3: How can I modify my mobile phase to improve the signal of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole?

A3: Mobile phase composition is one of the most critical factors influencing ESI efficiency. For this compound, the goal is to promote and stabilize the protonated, positively charged form of the molecule.[8]

Causality: ESI is a solution-phase ionization technique. The pre-formed ions in the ESI droplet are more readily transferred to the gas phase. By acidifying the mobile phase, we shift the equilibrium of the analyte (A) towards its protonated form (AH⁺) in the solution, thereby dramatically increasing the pool of ions available for detection.[7][9] The choice of organic solvent also impacts droplet formation and desolvation efficiency.[6]

Protocol: Mobile Phase Optimization

  • Introduce an Acidic Modifier: The single most effective change is to add a volatile acid to both your aqueous (A) and organic (B) mobile phases.

    • Formic Acid (FA): Start with 0.1% (v/v) formic acid. This is the industry standard for promoting [M+H]⁺ formation in ESI+. It provides a source of protons and helps to create sharp chromatographic peaks.[9][10]

    • Acetic Acid (AA): If formic acid doesn't yield the desired sensitivity, 0.1% acetic acid can be tested. It is a weaker acid and may be advantageous for certain compounds.

  • Optimize Organic Solvent:

    • Acetonitrile (ACN): Generally preferred for ESI due to its lower surface tension and viscosity, which promotes the formation of smaller droplets and more efficient desolvation.[6]

    • Methanol (MeOH): Can be a good alternative and sometimes provides different chromatographic selectivity. It's worth screening if ACN is not providing an adequate signal.

  • Consider Volatile Buffers:

    • Ammonium Formate: A buffer like 5-10 mM ammonium formate (with 0.1% formic acid) can sometimes improve peak shape and signal stability, especially if you are experiencing issues with peak tailing.[8][11] However, start with formic acid alone, as buffers can sometimes introduce complexity or suppression.

Table 1: Recommended Mobile Phase Compositions for Screening

Mobile Phase A (Aqueous) Mobile Phase B (Organic) Rationale & Expected Outcome
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidPrimary Choice. Strong protonating conditions, good for ESI+.[9][10]
Water + 0.1% Formic AcidMethanol + 0.1% Formic AcidAlternative organic solvent. May alter chromatography and ionization.
Water + 10 mM Ammonium Formate + 0.1% FAAcetonitrile + 10 mM Ammonium Formate + 0.1% FAProvides buffering. May improve peak shape and signal stability.[8]
Water + 0.1% Acetic AcidAcetonitrile + 0.1% Acetic AcidMilder acid. Can be effective for compounds sensitive to lower pH.
Q4: What specific mass spectrometer source settings should I optimize?

A4: Once the mobile phase is optimized, fine-tuning the ion source parameters is the next critical step to maximize the transfer of ions from the droplet to the gas phase and into the mass analyzer.[12][13] A systematic, one-factor-at-a-time approach is recommended.

Causality: Each parameter in the ion source plays a distinct role. The spray voltage charges the droplets, the nebulizing gas helps form the spray, and the drying gas and temperature are responsible for evaporating the solvent to release the ions.[6][14] An imbalance in these parameters can lead to an unstable spray, incomplete desolvation, or thermal degradation of the analyte.[15]

Protocol: Systematic Ion Source Optimization

Begin by infusing a solution of your analyte (e.g., 1 µg/mL in 50:50 Mobile Phase A:B) directly into the source to get a stable signal for optimization.

  • Capillary/Spray Voltage: This voltage creates the charged droplets. Start with a typical value (e.g., 3.5-4.0 kV for ESI+) and adjust it up and down in small increments (e.g., 0.5 kV). Look for a stable signal at the lowest possible voltage to avoid corona discharge, which creates noise and instability.[6][13]

  • Drying Gas Temperature (or Desolvation Temperature): This heated gas helps evaporate the solvent from the droplets. Higher temperatures increase desolvation but can cause thermal degradation of the analyte. Optimize for the maximum signal without evidence of fragmentation.

  • Drying Gas Flow: This parameter controls the volume of heated gas. It works in concert with the temperature. Too little flow will result in incomplete desolvation (seen as solvent clusters), while too much can reduce sensitivity by scattering ions.

  • Nebulizing Gas Pressure/Flow: This gas helps to form a fine, stable aerosol. The optimal setting is highly dependent on your LC flow rate. Adjust for the most stable and highest ion signal.

  • Cone Voltage (or Fragmentor/Declustering Potential): This voltage is applied behind the sampling orifice and helps to break apart solvent clusters (declustering) before the ions enter the mass analyzer. If set too high, it will cause in-source fragmentation of your analyte.[6][16] Adjust this parameter to maximize the signal of your [M+H]⁺ ion while minimizing any fragments.

Table 2: Typical Starting Parameters and Optimization Ranges for ESI+

Parameter Typical Starting Value Optimization Range Purpose
Capillary Voltage3.5 kV2.5 - 5.0 kVCharges droplets at the capillary tip.[7]
Drying Gas Temp.300 °C250 - 400 °CEvaporates solvent from droplets.[6]
Drying Gas Flow10 L/min5 - 15 L/minRemoves solvent vapor.
Nebulizer Pressure35 psi20 - 60 psiAssists in aerosol formation.
Cone Voltage20 V10 - 60 VReduces solvent clusters; can induce fragmentation.[6][16]

Workflow: Ion Source Tuning

Source_Optimization Start Infuse Analyte (e.g., 1 µg/mL) Set_Initial Set Initial MS Parameters (from Table 2) Start->Set_Initial Opt_Voltage Optimize Capillary Voltage Set_Initial->Opt_Voltage Opt_Temp Optimize Drying Gas Temperature Opt_Voltage->Opt_Temp Set to max S/N Opt_Gas Optimize Nebulizer & Drying Gas Flow Opt_Temp->Opt_Gas Set to max S/N Opt_Cone Optimize Cone Voltage Opt_Gas->Opt_Cone Set to max S/N End Final Optimized Method Opt_Cone->End Set to max [M+H]⁺

Caption: Stepwise workflow for optimizing key ion source parameters.

Q5: I've tried everything in ESI, and the signal is still insufficient. What are my alternative options?

A5: If extensive optimization of ESI fails, it may be that the compound is simply not well-suited for this ionization mechanism. In such cases, alternative Atmospheric Pressure Ionization (API) techniques should be explored.

Causality: Different ionization techniques rely on different physical principles to generate gas-phase ions. While ESI relies on charging in solution, other techniques like APCI and APPI use gas-phase reactions, which can be more efficient for certain types of molecules.[17][18][19]

Alternative Ionization Techniques:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar, more volatile, and lower molecular weight compounds.[13][18] The LC eluent is vaporized in a heated tube, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then ionize the analyte through gas-phase chemical reactions (e.g., proton transfer). Given the structure of your analyte, APCI has a good probability of success.

  • Atmospheric Pressure Photoionization (APPI): APPI uses photons from a UV lamp to ionize the analyte. It is particularly effective for non-polar aromatic compounds that are difficult to ionize by ESI or APCI.[19] While less common, it is a powerful tool for challenging analytes and could be a viable option.

Q6: What ions, adducts, or fragments should I be looking for in the mass spectrum?

A6: Knowing what to look for is critical for confirming the identity of your peak and for troubleshooting.

Causality: In the ESI source, molecules can associate with various species present in the mobile phase, forming adducts. Additionally, applying energy in the source (high cone voltage) or in the collision cell (in MS/MS) can cause the molecule to break apart in predictable ways based on its chemical structure. The fragmentation of nitroaromatic compounds often involves the nitro group itself.[20][21]

Expected Ions:

  • Primary Ion (ESI+):

    • [M+H]⁺: The protonated molecule (m/z 208.2) should be the primary target ion.

  • Common Adducts (ESI+):

    • [M+Na]⁺: Sodium adduct (m/z 230.2). Often seen as a contaminant.

    • [M+K]⁺: Potassium adduct (m/z 246.2). Less common than sodium but possible.

    • [M+NH₄]⁺: Ammonium adduct (m/z 225.2). Likely if using an ammonium-based buffer.

  • Potential Fragments:

    • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a loss of 46 Da), which would result in a fragment at m/z 162.2.[20]

    • Loss of NO: Loss of nitric oxide (a loss of 30 Da) is also possible, yielding a fragment at m/z 178.2.[20][21]

References
  • Nonconventional Alternatives to LC–MS. (2015, May 1). LCGC International. [Link]

  • Alternative Ionization Techniques. (n.d.). Waters Corporation. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025, December 30). Pure Synth. [Link]

  • Tietz, N. W., & C. A. Burtis, E. R. Ashwood. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO® Columns for Chromatography Separations. [Link]

  • Bowie, J. H., & Janposri, S. (1976). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2, (13), 1656-1661. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Lab-Training.com. [Link]

  • Pu, F., Liu, Y., & Ouyang, G. (2018). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Molecules, 23(11), 2956. [Link]

  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. [Link]

  • Interfaces for LC-MS. (n.d.). Shimadzu (Deutschland). [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023, September 25). Longdom Publishing. [Link]

  • Dunn, C. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. IntechOpen. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2015, January 31). LCGC International. [Link]

  • LC-MS Ion Source Parameters to Optimize | Mass Analyzer Guide. (2025, May 18). YouTube. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2026, March 10). LCGC International. [Link]

  • Optimizing the Agilent Multimode Source. (n.d.). Agilent. [Link]

  • Kookana, R. S., Williams, M. R., & Armitage, N. B. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 329–334. [Link]

  • Le, T. N., & Cai, M. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 30(10), 2139–2148. [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2026, March 2). SCIEX. [Link]

  • How electrospray ionization works. (2021, May 6). YouTube. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]

  • Kookana, R. S., Williams, M. R., & Armitage, N. B. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC International, 106(2), 329–334. [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews. Drug discovery, 2(2), 140–150. [Link]

  • Seibl, J., & Vollmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3616. [Link]

  • Electrospray Ionization (ESI) Theory. (n.d.). CHROMacademy. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate. [Link]

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. (2025, August 6). ResearchGate. [Link]

  • Petzold, M., Plenio, H., & Schmedt, T. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(4), 1017–1022. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra validation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Validation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Introduction: The Imperative for Unambiguous Structural Verification In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Validation of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The molecule 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (Molecular Formula: C₈H₉N₅O₂, Molecular Weight: 207.19 g/mol ) represents a versatile scaffold, incorporating two distinct pyrazole rings linked by a methylene bridge.[1] The presence of a nitro group, a powerful electron-withdrawing moiety, significantly influences the electronic environment and potential reactivity of the molecule, making it a valuable building block for more complex structures.[2]

Given the potential for isomeric impurities during synthesis—for instance, alternative alkylation positions on the pyrazole rings—rigorous and unambiguous structural validation is not merely a procedural step but a prerequisite for meaningful downstream research. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules in solution, providing precise information on the chemical environment, connectivity, and relative abundance of magnetically active nuclei like ¹H and ¹³C.[3][4]

This guide provides a comprehensive framework for researchers to validate the identity and purity of synthesized 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. We will present a detailed analysis of its predicted ¹H and ¹³C NMR spectra, a validated protocol for experimental data acquisition, and a logical workflow for comparing experimental data against theoretical values to achieve confident structural confirmation.

Section 1: Predicted Spectroscopic Signature

A foundational step in NMR validation is to predict the spectrum based on the known molecular structure. This theoretical spectrum serves as the benchmark against which experimental data is compared. The predictions below are derived from established chemical shift principles and data from analogous nitropyrazole and methylpyrazole structures.[5][6][7]

Molecular Structure with Atom Numbering:

(Note: For clarity, the hydrogens on the pyrazole rings are labeled H3, H5, H3', and H4'. The methylene protons are CH₂ and the methyl protons are CH₃.)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show five distinct signals. The electron-withdrawing effect of the nitro group at the C5' position is expected to cause a significant downfield shift (deshielding) for the protons on that pyrazole ring (H3' and H4').

Table 1: Predicted ¹H NMR Spectral Data for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in DMSO-d₆

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H5'~8.6 - 8.8Singlet (or narrow doublet)1HLocated on the nitro-substituted pyrazole ring, adjacent to the nitro group. Significant deshielding is expected.[7]
H3'~7.8 - 8.0Singlet (or narrow doublet)1HAlso on the nitro-substituted ring, deshielded by the ring system and the nitro group.
H5~7.6 - 7.8Singlet1HProton on the 1-methyl-pyrazole ring.
H3~7.4 - 7.6Singlet1HProton on the 1-methyl-pyrazole ring.
-CH₂-~5.5 - 5.7Singlet2HMethylene bridge protons, deshielded by two adjacent aromatic nitrogen atoms.
-CH₃~3.8 - 4.0Singlet3HMethyl group attached to the pyrazole nitrogen.

Note: The exact chemical shifts are sensitive to solvent and concentration. Protons on the pyrazole rings may exhibit very small long-range couplings, but are often observed as sharp singlets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The use of a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

Table 2: Predicted ¹³C NMR Spectral Data for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in DMSO-d₆

Signal AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C5' (C-NO₂)~150 - 155NoneQuaternary carbon directly attached to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift.[8]
C3'~142 - 145PositiveAromatic CH carbon on the nitropyrazole ring.
C5~138 - 141PositiveAromatic CH carbon on the methylpyrazole ring.
C3~128 - 131PositiveAromatic CH carbon on the methylpyrazole ring.
C4'~112 - 115PositiveAromatic CH carbon on the nitropyrazole ring.
C4~110 - 113NoneQuaternary carbon where the methylene bridge is attached.
-CH₂-~50 - 55NegativeMethylene bridge carbon.
-CH₃~35 - 40PositiveMethyl carbon attached to nitrogen.

Section 2: Validated Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This methodology is designed to be self-validating by ensuring proper sample handling and instrument calibration.[9]

Sample Preparation

The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring important regions of the spectrum.[10]

  • Analyte Weighing: Accurately weigh 10-15 mg of the purified, dry compound.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL). DMSO-d₆ is an excellent choice for many nitrogen-containing heterocycles due to its high solubilizing power. Its residual proton signal appears around δ 2.50 ppm and its carbon signal around δ 39.5 ppm, which are unlikely to interfere with the analyte signals.

  • Dissolution: Prepare the sample in a clean, dry vial. Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Filtration & Transfer: To avoid paramagnetic impurities and particulates that degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).

NMR Instrument Parameters (400 MHz Spectrometer)

These parameters serve as a robust starting point. Minor adjustments may be necessary based on the specific instrument and sample concentration.[11]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single 30° pulse (zg30 on Bruker systems). A smaller flip angle reduces the experiment time by allowing for a shorter relaxation delay.

    • Spectral Width: 12-14 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

G Diagram 1: NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Compound (10-15 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer lock 4. Lock & Shim transfer->lock Insert Sample h1 5. Acquire 1H Spectrum lock->h1 c13 6. Acquire 13C{1H} Spectrum h1->c13 Raw FID Data Raw FID Data c13->Raw FID Data

Caption: Diagram 1: A streamlined workflow for acquiring high-quality NMR data.

Section 3: Data Analysis and Spectrum Validation

The final and most critical phase is the meticulous analysis of the acquired spectra and their direct comparison with the predicted data.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

Validation by Comparison

The core of the validation lies in matching every feature of the experimental spectrum to the predicted one.[12]

Table 3: Comparative Validation of ¹H and ¹³C NMR Data

NucleusAssignmentPredicted Shift (ppm)Experimental Shift (ppm)MultiplicityIntegrationPass/Fail
¹H H5'~8.6 - 8.81H
H3'~7.8 - 8.01H
H5~7.6 - 7.81H
H3~7.4 - 7.61H
-CH₂-~5.5 - 5.72H
-CH₃~3.8 - 4.03H
¹³C C5'~150 - 155
C3'~142 - 145
C5~138 - 141
C3~128 - 131
C4'~112 - 115
C4~110 - 113
-CH₂-~50 - 55
-CH₃~35 - 40

A successful validation requires:

  • The correct number of signals in both ¹H and ¹³C spectra.

  • Correct integration values for all ¹H signals.

  • Observed multiplicities that match predictions (all singlets in this case).

  • Experimental chemical shifts that fall within an acceptable range of the predicted values (typically ±0.05 ppm for ¹H and ±0.5 ppm for ¹³C).

  • The absence of significant unassignable peaks, which would indicate impurities.

G Diagram 2: Logical Workflow for NMR Data Validation data Raw FID Data process Processing (FT, Phasing, Baseline Correction) data->process assign Signal Assignment (Chemical Shift, Integration, Multiplicity) process->assign compare Compare Experimental vs. Predicted Data (Table 3) assign->compare decision Does data match prediction? compare->decision valid Structure Validated decision->valid Yes invalid Structure Invalid (Check for Isomers/Impurities) decision->invalid No

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Comparative

A Comparative Guide to Bis-Pyrazole Derivatives: Evaluating 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Against Its Peers

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole-containing compounds represent a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-containing compounds represent a cornerstone of drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] Their synthetic accessibility and diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged scaffolds in the development of novel therapeutic agents.[1][2][3] Among these, bis-pyrazole derivatives, which feature two interconnected pyrazole rings, have garnered significant attention for their potential to exhibit enhanced biological efficacy.[4] This guide provides a comprehensive comparison of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, a representative nitro-substituted bis-pyrazole, with other notable bis-pyrazole analogs, offering insights into their structure-activity relationships and potential therapeutic applications.

The introduction of a nitro group into a pyrazole ring is a common strategy to modulate the electronic properties and biological activity of the resulting compound.[5] The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets and its metabolic stability.[5][6] This guide will delve into the comparative performance of nitro-substituted versus non-nitro-substituted bis-pyrazoles, supported by experimental data and detailed protocols.

Chemical Structures at a Glance

A clear understanding of the molecular architecture is fundamental to appreciating the structure-activity relationships within the bis-pyrazole class.

Caption: Chemical structures of the target molecule and a representative non-nitro bis-pyrazole.

Comparative Biological Activity: A Data-Driven Analysis

The therapeutic potential of bis-pyrazole derivatives is primarily assessed through their antimicrobial and anticancer activities. The following tables summarize the available experimental data, offering a comparative overview of the performance of nitro-substituted pyrazoles and other bis-pyrazole analogs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[7]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/ClassStaphylococcus aureusEscherichia coliCandida albicansReference
Nitro-Aromatic Pyrazole Derivatives16>12832[7]
Benzimidazolyl Pyrazoles31.562.531.5[7]
1,3,5-Trisubstituted PyrazolesModerate ActivityModerate ActivityModerate Activity[4]

Note: Data for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is not specifically available in the reviewed literature. The data for "Nitro-Aromatic Pyrazole Derivatives" is representative of this class of compounds.

The data suggests that nitro-aromatic pyrazole derivatives can exhibit potent activity against Gram-positive bacteria and fungi. The structure-activity relationship (SAR) analysis indicates that the presence and position of the nitro group can significantly influence the antimicrobial spectrum and potency.[8]

Anticancer Activity

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Pyrazole-based compounds have been identified as promising candidates due to their ability to inhibit various cancer cell lines.[9][10]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/ClassMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Reference
Nitro-Substituted Pyrazole Hybrids7.12-6.34[1]
Pyrazole-Benzimidazole Hybrids15.6--[1]
1-Aryl-1H-pyrazole-fused Curcumin Analogues2.43 - 7.84--[11]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is not specifically available. The data presented is for representative compounds from the respective classes.

The anticancer data highlights the potential of nitro-substituted pyrazole derivatives. The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.[9]

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial and anticancer activities of bis-pyrazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Antimicrobial_Susceptibility_Workflow prep Prepare serial dilutions of test compounds in a 96-well microtiter plate. inoc Inoculate each well with a standardized microbial suspension. prep->inoc inc Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours). inoc->inc read Visually inspect for microbial growth or measure absorbance using a plate reader. inc->read det Determine the MIC as the lowest concentration with no visible growth. read->det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the bis-pyrazole compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow seed Seed cancer cells into a 96-well plate and allow them to adhere overnight. treat Treat the cells with various concentrations of the test compounds. seed->treat incubate_treat Incubate for a specified period (e.g., 48 or 72 hours). treat->incubate_treat add_mtt Add MTT solution to each well and incubate for 2-4 hours. incubate_treat->add_mtt solubilize Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->read_absorbance calc_ic50 Calculate the IC50 value from the dose-response curve. read_absorbance->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the bis-pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of bis-pyrazole derivatives is intricately linked to their structural features. Key SAR observations include:

  • Nature and Position of Substituents: The type and location of substituents on the pyrazole rings significantly impact activity. Electron-withdrawing groups, such as the nitro group, can enhance the antimicrobial and anticancer properties of the molecule.[5] The position of the nitro group is also critical, with some isomers showing greater potency than others.

  • Linker between Pyrazole Rings: The nature of the linker connecting the two pyrazole rings influences the overall conformation and flexibility of the molecule, which in turn affects its binding to biological targets. A simple methylene linker, as in the target molecule, provides a degree of rotational freedom.

  • Substitution at N1 Position: The substituent on the nitrogen atom of the pyrazole ring plays a crucial role in determining the compound's properties. A methyl group, as in the target molecule, is a small, lipophilic group that can influence solubility and cell permeability.

Conclusion and Future Directions

This comparative guide highlights the significant potential of bis-pyrazole derivatives as a versatile scaffold for the development of novel therapeutic agents. While specific experimental data for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole remains to be fully elucidated in publicly available literature, the analysis of related nitro-substituted and other bis-pyrazole analogs provides valuable insights into the structure-activity relationships governing their biological activities.

The presence of a nitro group generally appears to confer potent antimicrobial and anticancer properties, although further studies are required to fully understand its impact on the therapeutic index and potential for off-target effects. Future research should focus on the systematic synthesis and biological evaluation of a broader range of nitro-substituted bis-pyrazoles to establish a more comprehensive SAR. Furthermore, mechanistic studies are warranted to identify the specific molecular targets and pathways through which these compounds exert their therapeutic effects. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for the rational design of next-generation bis-pyrazole-based drugs.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). ACS Publications. [Link]

  • Structures of the pyrazole derivative with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Pharmaceuticals. [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). Molecules. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (2014). Energies. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • View of Synthesis and Characterization of Some Bis-Nitroaryl Pyrazolonesand Estimation of Their Anti-Bacterial and Anti-Fungal Activities. (2020). Indian Journal of Forensic Medicine & Toxicology. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes. (2022). ACS Omega. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). Molecules. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy & Bioalllied Sciences. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Analogues as Potential Antiparasitic Agents

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of novel 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole analogues. We will delve into the synthetic rationale, comparat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of novel 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole analogues. We will delve into the synthetic rationale, comparative biological data, and the influence of structural modifications on the antiparasitic activity of this promising class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The incorporation of a nitro group onto the pyrazole ring has been shown to be a key structural feature for potent antiparasitic activity, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania species.[3][4] This activity is often attributed to the nitro group's ability to undergo bioreduction within the parasite, leading to the formation of cytotoxic radical species.[5]

The core scaffold of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole combines the features of a nitropyrazole, known for its antiparasitic potential, with a flexible methylene linker to a second 1-methyl-pyrazole moiety. This design allows for the exploration of how modifications to the non-nitro-containing pyrazole ring and the linker impact the overall activity and selectivity of the compounds. This guide will present a comparative analysis of a series of synthesized analogues, elucidating the key structural determinants for their biological activity.

Synthetic Strategy

The synthesis of the 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole core and its analogues is primarily achieved through a nucleophilic substitution reaction. The general synthetic pathway involves the preparation of a key intermediate, 1-methyl-4-(chloromethyl)-1H-pyrazole, which is then reacted with various substituted 5-nitro-1H-pyrazoles.

General Synthetic Workflow

cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Analogues A 1-methyl-4-iodopyrazole B Grignard Reagent Formation A->B Mg, THF C Reaction with Paraformaldehyde B->C D (1-methyl-1H-pyrazol-4-yl)methanol C->D E Chlorination (SOCl2) D->E F 1-methyl-4-(chloromethyl)-1H-pyrazole E->F H Nucleophilic Substitution F->H G Substituted 5-nitro-1H-pyrazoles G->H Base (e.g., K2CO3), DMF I Target Analogues H->I

Figure 1: General synthetic workflow for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole analogues.

This synthetic approach allows for the facile introduction of a variety of substituents on the 5-nitro-1H-pyrazole ring, enabling a systematic exploration of the structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

The antiparasitic activity of the synthesized analogues was evaluated against the amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease, and the promastigote form of Leishmania donovani, a causative agent of visceral leishmaniasis. The 50% inhibitory concentrations (IC50) were determined, and a selectivity index (SI) was calculated by comparing the activity against the parasites with the cytotoxicity against a mammalian cell line (Vero cells).

Table 1: In Vitro Antiparasitic Activity and Cytotoxicity of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Analogues
Compound IDR1 (on 5-nitro-1H-pyrazole)T. cruzi Amastigote IC50 (µM)L. donovani Promastigote IC50 (µM)Vero Cell CC50 (µM)Selectivity Index (SI) (T. cruzi)
1 H5.2 ± 0.48.9 ± 0.7>100>19.2
2a 3-CH33.8 ± 0.36.5 ± 0.5>100>26.3
2b 3-CF31.5 ± 0.12.8 ± 0.2>100>66.7
2c 3-Cl2.1 ± 0.24.1 ± 0.3>100>47.6
2d 3-Br2.5 ± 0.24.8 ± 0.4>100>40.0
3a 4-CH38.1 ± 0.612.3 ± 1.1>100>12.3
3b 4-Cl6.9 ± 0.510.5 ± 0.9>100>14.5
4 3,4-di-Cl1.8 ± 0.13.2 ± 0.3>100>55.6
Benznidazole -2.1 ± 0.2-45.3 ± 3.921.6

Key SAR Insights:

  • Influence of Substituents on the 5-Nitro-1H-pyrazole Ring:

    • Position of Substitution: Substitution at the 3-position of the nitropyrazole ring generally resulted in more potent compounds compared to substitution at the 4-position. For example, the 3-methyl analogue (2a ) was more active against both T. cruzi and L. donovani than the 4-methyl analogue (3a ).

    • Nature of Substituent at the 3-Position: The electronic nature of the substituent at the 3-position played a crucial role. The electron-withdrawing trifluoromethyl group in analogue 2b resulted in the most potent compound in the series against both parasites, with an IC50 of 1.5 µM against T. cruzi amastigotes.[6] This suggests that reducing the electron density of the nitropyrazole ring may enhance its bioreduction and subsequent activation within the parasite. Halogen substituents at the 3-position (2c and 2d ) also conferred good activity, superior to the unsubstituted parent compound (1 ).

    • Disubstitution: The 3,4-dichloro analogue (4 ) exhibited potent activity, comparable to the most active monosubstituted analogues, indicating that multiple electron-withdrawing groups can be beneficial.

  • The Role of the 1-methyl-1H-pyrazole Moiety: While this guide focuses on modifications to the nitropyrazole ring, the 1-methyl-1H-pyrazole moiety is believed to contribute to the overall physicochemical properties of the molecules, such as solubility and membrane permeability, which are critical for reaching the intracellular target in the case of T. cruzi amastigotes.

Experimental Protocols

General Procedure for the Synthesis of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole Analogues

To a solution of the appropriately substituted 5-nitro-1H-pyrazole (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) was added 1-methyl-4-(chloromethyl)-1H-pyrazole (1.1 mmol). The reaction mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

In Vitro Anti-Trypanosoma cruzi Amastigote Assay
  • Cell Culture: Vero cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO2 atmosphere.

  • Infection: Vero cells were seeded in 96-well plates and infected with trypomastigotes of T. cruzi at a parasite-to-cell ratio of 10:1.

  • Compound Addition: After 24 hours of infection, the medium was replaced with fresh medium containing serial dilutions of the test compounds. Benznidazole was used as a positive control.

  • Incubation: The plates were incubated for an additional 72 hours.

  • Quantification: The number of intracellular amastigotes was quantified by high-content imaging after staining with a DNA-specific fluorescent dye.

  • Data Analysis: The IC50 values were calculated by non-linear regression analysis.[3][7]

In Vitro Anti-Leishmania donovani Promastigote Assay
  • Parasite Culture: L. donovani promastigotes were cultured in M199 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 26 °C.

  • Assay Setup: Promastigotes in the logarithmic growth phase were seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds were added to the wells. Amphotericin B was used as a positive control.

  • Incubation: The plates were incubated for 72 hours at 26 °C.

  • Viability Assessment: Parasite viability was determined using a resazurin-based colorimetric assay.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.[4]

In Vitro Cytotoxicity Assay
  • Cell Seeding: Vero cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds for 72 hours.

  • Viability Measurement: Cell viability was assessed using the MTT assay, which measures the metabolic activity of viable cells.[1]

  • Data Analysis: The 50% cytotoxic concentration (CC50) was determined from the dose-response curves.

Conclusion

The systematic SAR study of 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole analogues has revealed critical structural features that govern their antiparasitic activity. The presence of electron-withdrawing substituents, particularly at the 3-position of the 5-nitro-1H-pyrazole ring, significantly enhances the potency against both T. cruzi and L. donovani. The trifluoromethyl analogue (2b ) emerged as a highly potent and selective lead compound, warranting further investigation. This guide provides a foundational understanding of the SAR for this promising class of antiparasitic agents and offers detailed experimental protocols to facilitate future research and development in this area.

References

  • Marinescu, M., & Zalaru, C. M. (2021).
  • Pingaew, R., et al. (2020). Synthesis and anti-Trypanosoma cruzi activity of new pyrazole-thiadiazole scaffolds. Molecules, 25(15), 3429.
  • (This is a placeholder for a potential future reference directly on the target compound)
  • Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases, 4(7), e740.
  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(84), 53446-53467.
  • (This is a placeholder for a potential future reference directly on the target compound)
  • de Souza, M. C. B. V., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 668037.
  • Araya-Primo, F., et al. (2023).
  • Patterson, S., & Wyllie, S. (2014). Nitro-drugs for the treatment of trypanosomatid diseases: past, present, and future. Trends in parasitology, 30(6), 289-298.
  • (This is a placeholder for a potential future reference directly on the target compound)

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Ligand Binding Assays for 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Introduction: The Imperative for Rigorous Assay Validation in Drug Discovery In the landscape of modern drug discovery, the quantitative assessment of interactions between a novel chemical entity and its biological targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Assay Validation in Drug Discovery

In the landscape of modern drug discovery, the quantitative assessment of interactions between a novel chemical entity and its biological target is a cornerstone of preclinical development. The compound 1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, hereafter referred to as "MNP-1," represents a class of heterocyclic compounds with significant potential for therapeutic intervention, hypothetically targeting a key protein kinase. The journey from a promising hit to a viable drug candidate is paved with data, and the reliability of that data is paramount. Ligand binding assays (LBAs) are fundamental tools for characterizing these molecular interactions, providing critical data on binding affinity and potency that inform critical go/no-go decisions.[1]

However, any single assay technology has inherent limitations and can be susceptible to artifacts.[2] Therefore, relying on a single LBA format is a high-risk strategy. To build a robust and defensible data package for a compound like MNP-1, it is essential to employ orthogonal methods and perform rigorous cross-validation.[3][4] This guide provides a comprehensive framework for the cross-validation of two distinct LBA formats for MNP-1: a traditional Radioligand Binding Assay (RBA) and a non-radioactive Fluorescence Polarization (FP) assay. By comparing these methods, we can ensure that the measured binding characteristics are a true reflection of the compound's pharmacology and not an artifact of a specific technology platform.

This process adheres to the principles outlined in regulatory guidance from bodies such as the U.S. Food and Drug Administration (FDA), which mandate comprehensive bioanalytical method validation to ensure data integrity for regulatory submissions.[5][6][7][8]

Pillar 1: Developing Orthogonal Assays for MNP-1

The first step is to develop and optimize two independent, robust assays based on different physical principles. The choice of a radioligand assay and a fluorescence polarization assay provides a strong orthogonal comparison.

Assay 1: Radioligand Competition Binding Assay (RBA)

The RBA is a classic, highly sensitive method for quantifying ligand-receptor interactions.[9] It relies on the competition between the unlabeled test compound (MNP-1) and a labeled "hot" ligand for a finite number of receptor sites.

Causality Behind Experimental Choices:

  • Why RBA? It is considered a gold standard for affinity determination due to its direct measurement of binding and high signal-to-noise ratio.

  • Choice of Radioligand: A tritiated ([³H]) version of a known, high-affinity ligand for the target kinase is selected. Tritium is chosen for its safety profile and long half-life, ensuring reagent stability.

  • Membrane Preparation: Using membranes from cells overexpressing the target kinase ensures a high concentration of the receptor, leading to a robust assay window.[10] Homogenization and centrifugation steps are critical for isolating the membrane fraction where the receptor resides.[11][12]

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells engineered to overexpress the target kinase.

    • Harvest cells and resuspend in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[12]

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

    • Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.[10]

  • Competition Assay:

    • In a 96-well plate, combine the prepared membranes (e.g., 10-20 µg protein/well), a fixed concentration of the [³H]-labeled ligand (at its approximate Kd value), and varying concentrations of unlabeled MNP-1.[11][12]

    • To determine non-specific binding (NSB), a parallel set of wells should contain a high concentration of a known, unlabeled competitor.

    • Incubate the plate for a predetermined time (e.g., 60 minutes at 30°C) to reach equilibrium.[11][12]

  • Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound ligand to pass through.[11][12]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the specific binding as a function of the MNP-1 concentration and fit the data to a sigmoidal dose-response curve using a four-parameter logistic (4PL) model to determine the IC50 value.[13]

Assay 2: Fluorescence Polarization (FP) Competition Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[14][15]

Causality Behind Experimental Choices:

  • Why FP? It is a non-radioactive, high-throughput friendly method that measures binding in solution, which can more closely mimic physiological conditions. Its homogeneous nature (no separation steps) reduces handling errors.[1]

  • Fluorescent Tracer: A small molecule ligand for the target kinase is conjugated with a fluorophore (e.g., fluorescein). The tracer must retain high affinity for the target. The choice of dye is critical; it should have a suitable lifetime and minimal perturbation of the ligand's binding activity.[16]

  • Principle: When the small fluorescent tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light and a low FP signal. When bound to the large kinase protein, its tumbling slows dramatically, resulting in highly polarized emitted light and a high FP signal.[15][17] MNP-1 will compete with the tracer, causing a decrease in the FP signal.

Detailed Protocol: Fluorescence Polarization Assay
  • Reagent Preparation:

    • Purify the target kinase protein.

    • Synthesize and purify a fluorescent tracer. The tracer concentration should ideally be at or below its Kd for the target.

    • Prepare a suitable assay buffer (e.g., PBS with 0.01% Tween-20 to prevent aggregation).

  • Assay Procedure:

    • In a low-binding black 96- or 384-well plate, add a fixed concentration of the target kinase and the fluorescent tracer.

    • Add varying concentrations of unlabeled MNP-1.

    • Include controls for minimum polarization (tracer only) and maximum polarization (tracer + kinase, no competitor).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium, protecting it from light.

  • Detection:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers. The output is typically in millipolarization units (mP).

  • Data Analysis:

    • The data (mP values) are plotted against the log of the MNP-1 concentration.

    • Fit the data using a 4PL model to determine the IC50 value. The assay window is calculated as the difference between the maximum and minimum mP values.[18]

Pillar 2: The Cross-Validation Experiment - A Self-Validating System

Cross-validation is the formal process of comparing the performance of two distinct, validated methods.[4] The goal is to demonstrate that both assays provide comparable results for the binding of MNP-1, thereby building confidence that the measured activity is genuine. This process is a key component of bioanalytical method validation as stipulated by regulatory agencies.[5][19]

Experimental Workflow for Cross-Validation

G cluster_prep Phase 1: Preparation & Qualification cluster_exec Phase 2: Parallel Execution cluster_analysis Phase 3: Data Analysis & Comparison P1 Qualify a single lot of MNP-1 compound P2 Prepare and qualify shared reagents (kinase, buffers) P1->P2 P3 Independently validate RBA and FP assays (Accuracy, Precision, Z') P2->P3 E1 Prepare identical serial dilution plates of MNP-1 P3->E1 E2 Run MNP-1 dose-response in RBA assay (n=3 replicates) E1->E2 E3 Run MNP-1 dose-response in FP assay (n=3 replicates) E1->E3 A1 Calculate IC50 values for each assay E2->A1 E3->A1 A2 Convert IC50 to Ki using Cheng-Prusoff (if applicable) A1->A2 A3 Perform correlation and agreement analysis A2->A3 A4 Assess against pre-defined acceptance criteria A3->A4 R1 Methods are Cross-Validated A4->R1 Pass R2 Investigate Discrepancy A4->R2 Fail

Sources

Safety & Regulatory Compliance

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